Product packaging for 6-Methyl-2,3-diphenyl-1-benzofuran(Cat. No.:CAS No. 14770-90-2)

6-Methyl-2,3-diphenyl-1-benzofuran

Cat. No.: B12804046
CAS No.: 14770-90-2
M. Wt: 284.3 g/mol
InChI Key: QHEALKCLQWXTJW-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenyl-1-benzofuran is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O B12804046 6-Methyl-2,3-diphenyl-1-benzofuran CAS No. 14770-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14770-90-2

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

6-methyl-2,3-diphenyl-1-benzofuran

InChI

InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3

InChI Key

QHEALKCLQWXTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, addressing the core requirements of researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analogous compounds.

Molecular Properties

Basic chemical properties of this compound have been compiled from publicly accessible chemical databases.[1]

PropertyValue
Molecular Formula C₂₁H₁₆O
Molecular Weight 284.35 g/mol
CAS Number 14770-90-2
IUPAC Name This compound

Proposed Synthesis

A common and effective method for the synthesis of 2,3-disubstituted benzofurans is the acid-catalyzed cyclization of α-phenoxy ketones. This retro-synthetic approach is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_cresol p-Cresol alpha_phenoxy_ketone 2-(4-methylphenoxy)-1,2-diphenylethanone p_cresol->alpha_phenoxy_ketone Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, reflux) desyl_chloride Desyl Chloride (2-chloro-1,2-diphenylethanone) desyl_chloride->alpha_phenoxy_ketone benzofuran This compound alpha_phenoxy_ketone->benzofuran Acid-Catalyzed Cyclization (e.g., PPA or H₂SO₄, heat)

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.

Synthesis of the Intermediate: 2-(4-methylphenoxy)-1,2-diphenylethanone
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.

  • Addition of Reagent: While stirring, add desyl chloride (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound
  • Reaction Setup: Place the intermediate, 2-(4-methylphenoxy)-1,2-diphenylethanone (1.0 eq.), in a round-bottom flask.

  • Addition of Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the flask.

  • Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, carefully pour the hot mixture into ice-water with vigorous stirring.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization Data (Predicted)

Due to the lack of specific experimental data in the literature, the following characterization data are predicted based on the analysis of structurally similar compounds.

Analysis Predicted Data
Melting Point Expected to be a crystalline solid with a melting point in the range of 100-150 °C.
¹H NMR Aromatic protons (m, ~13H, in the range of δ 7.0-7.6 ppm), Methyl protons (s, 3H, ~δ 2.4 ppm).
¹³C NMR Aromatic carbons (in the range of δ 110-155 ppm), Methyl carbon (~δ 21 ppm).
IR (KBr, cm⁻¹) ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~1250 (Aryl-O stretch).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 284.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with this compound in the public domain. Research in this area would be required to elucidate its biological targets and mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via acid-catalyzed cyclization of an α-phenoxy ketone is a robust and well-established method for this class of compounds. The predicted characterization data offers a baseline for researchers aiming to synthesize and identify this molecule. Further experimental investigation is necessary to confirm the specific reaction conditions, yields, and precise analytical data for this compound, which will be crucial for its potential applications in drug discovery and materials science.

References

In-Depth Technical Guide: Spectroscopic Data for 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Methyl-2,3-diphenyl-1-benzofuran. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the general synthetic pathways and expected spectroscopic characteristics based on the analysis of similar benzofuran structures. This information is intended to support research and development activities involving this class of compounds.

Chemical Structure and Properties

This compound is a polysubstituted aromatic heterocyclic compound. Its core structure consists of a benzofuran ring system with phenyl groups at positions 2 and 3, and a methyl group at position 6.

Molecular Formula: C₂₁H₁₆O[1]

Molecular Weight: 284.35 g/mol [1]

CAS Number: 14770-90-2[1]

Synthesis Pathway Overview

The synthesis of 2,3-disubstituted benzofurans can be achieved through various methods. A common approach involves the coupling of an ortho-alkynylphenol with an aryl halide, followed by cyclization. Another established method is the acid-catalyzed cyclization and dehydration of α-aryloxyketones. The specific synthesis of this compound would likely follow a similar strategy, starting from a 4-methylphenol derivative.

The following diagram illustrates a generalized synthetic approach to 2,3-diarylbenzofurans.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Methylphenol C Williamson Ether Synthesis A->C Base B α-Halo-deoxybenzoin B->C D Acid-catalyzed Cyclization/ Dehydration C->D Intermediate: α-(4-methylphenoxy)deoxybenzoin E 6-Methyl-2,3-diphenyl- 1-benzofuran D->E

Caption: Generalized synthesis of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.2m13HAromatic protons (C₆H₅, benzofuran ring)
~ 2.4s3HMethyl protons (-CH₃)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 155C-7a
~ 150C-2
~ 135C-3a
~ 132C-6
~ 131 - 127Aromatic Carbons (C₆H₅)
~ 125C-5
~ 123C-4
~ 118C-3
~ 111C-7
~ 21Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
1600 - 1450StrongC=C stretch (aromatic rings)
1250 - 1000StrongC-O-C stretch (benzofuran ether linkage)
850 - 750StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Expected Mass Spectral Data

m/zInterpretation
284[M]⁺ (Molecular ion)
283[M-H]⁺
269[M-CH₃]⁺
207[M-C₆H₅]⁺
77[C₆H₅]⁺

Experimental Protocols (General)

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron ionization (EI) is a common method for generating the mass spectrum of small organic molecules. Electrospray ionization (ESI) may also be used, particularly with LC-MS.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to elucidate the chemical structure. This process is outlined in the diagram below.

G cluster_analysis Spectroscopic Analysis A Unknown Compound (this compound) B Mass Spectrometry (MS) Determine Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Elucidate Connectivity A->D E Proposed Structure B->E C->E D->E

References

The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of novel benzofuran derivatives and their significant potential across various therapeutic areas. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current research on the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of these versatile heterocyclic compounds. The information presented herein is intended to facilitate further investigation and accelerate the discovery of new therapeutic agents.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point of intensive research.[2][3] This guide summarizes key findings, presents quantitative data in a structured format, details common experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive resource for the scientific community.

Diverse Biological Activities of Benzofuran Derivatives

Recent studies have highlighted the multifactorial therapeutic potential of benzofuran derivatives, ranging from combating infectious diseases and inflammatory conditions to offering new avenues for cancer treatment and mitigating oxidative stress.[4][5]

Anticancer Activity

Novel benzofuran derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent activity against a variety of cancer cell lines.[1][6] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[7][8] The anticancer efficacy is often linked to the specific substitution patterns on the benzofuran core, with halogenated derivatives and hybrid molecules showing particularly significant cytotoxic effects.[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, positioning them as a promising class of compounds to address this global health challenge.[9][10] Their mechanism of action often involves the disruption of microbial cell integrity and inhibition of essential enzymes.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and modulating critical signaling pathways like NF-κB and MAPK.[11][12][13][14]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential, with some compounds exhibiting significant radical scavenging activity.[15][16][17]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various novel benzofuran derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 12 SiHa (Cervical)1.10[18]
Benzofuran derivative 12 HeLa (Cervical)1.06[18]
Benzofuran-chalcone 33d A-375 (Melanoma)4.15[18]
Benzofuran-chalcone 33d MCF-7 (Breast)3.22[18]
Benzofuran-chalcone 33d A-549 (Lung)2.74[18]
3-Amidobenzofuran 28g MDA-MB-231 (Breast)3.01[18]
3-Amidobenzofuran 28g HCT-116 (Colon)5.20[18]
Benzofuran-piperazine 16 A549 (Lung)0.12[19]
Benzofuran-piperazine 16 SGC7901 (Gastric)2.75[19]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran 1 Salmonella typhimurium12.5[11]
Aza-benzofuran 1 Staphylococcus aureus12.5[11]
Aza-benzofuran 1 Escherichia coli25[11]
Oxa-benzofuran 6 Penicillium italicum12.5[11]
Oxa-benzofuran 6 Colletotrichum musae12.5-25[11]
Benzofuran ketoxime 38 Staphylococcus aureus0.039[9]
Benzofuran amide 6b Various Bacteria/Fungi6.25[20]

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1 NO Inhibition (LPS-stimulated RAW 264.7)17.3[11]
Aza-benzofuran 4 NO Inhibition (LPS-stimulated RAW 264.7)16.5[11]
Benzofuran derivative 1 Neutrophil Respiratory Burst Inhibition4.15[12]
Benzofuran derivative 2 Neutrophil Respiratory Burst Inhibition5.96[12]
Piperazine/benzofuran hybrid 5d NO Inhibition (LPS-stimulated RAW 264.7)52.23[13]
Benzofuran-piperazine 16 NO Inhibition (LPS-stimulated RAW 264.7)5.28[19]

Table 4: Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayActivityReference
Benzofuran-2-carboxamide 1j LPO Inhibition62% at 100 µM[17]
Benzofuran-2-carboxamide 1j DPPH Radical Scavenging23.5% at 100 µM[17]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of benzofuran derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophages are cultured in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated control. The IC50 value is then determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the benzofuran derivative at various concentrations is mixed with a DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific time.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the biological activities of benzofuran derivatives.

experimental_workflow_anticancer start Cancer Cell Culture treatment Treatment with Benzofuran Derivatives start->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end Anticancer Activity Determined data_analysis->end

Anticancer Activity Evaluation Workflow

experimental_workflow_antimicrobial start Microbial Culture Preparation serial_dilution Serial Dilution of Benzofuran Derivatives start->serial_dilution inoculation Inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination end Antimicrobial Activity Determined mic_determination->end

Antimicrobial Activity Evaluation Workflow

nfkb_mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) MAPK->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Transcription Benzofuran Benzofuran Derivatives Benzofuran->MAPK inhibit Benzofuran->IKK inhibit

Inhibition of NF-κB and MAPK Signaling Pathways

Conclusion

The diverse biological activities of novel benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and elucidation of precise mechanisms of action will be crucial in translating the pharmacological promise of benzofuran derivatives into clinical realities.

References

The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-methyl-substituted benzofurans are gaining increasing attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of newly discovered 6-methyl-substituted benzofuran compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for newly synthesized 6-methyl-substituted benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives

Compound IDRCancer Cell LineIC50 (µM)
7 -ClA549 (Lung Carcinoma)15.3 ± 0.8
HepG2 (Hepatocellular Carcinoma)12.5 ± 0.5
8 -BrA549 (Lung Carcinoma)18.2 ± 1.1
HepG2 (Hepatocellular Carcinoma)14.7 ± 0.9

Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives

Compound IDRS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2a 4-Br255050
2b 4-Cl255050
2c 4-F50100100
2d 4-NO212.52525

Table 3: Anti-inflammatory Activity of a Piperazine/Benzofuran Hybrid

Compound IDAssayIC50 (µM)
5d NO Inhibition (LPS-stimulated RAW 264.7 cells)52.23 ± 0.97

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the highlighted 6-methyl-substituted benzofuran compounds.

Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives (7 and 8)

Procedure for Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7): A solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid is prepared. Sulfuryl chloride (0.02 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Procedure for Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8): Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) is dissolved in 20 mL of chloroform. A solution of bromine (0.04 mol) in 10 mL of chloroform is then added dropwise over 30 minutes with continuous stirring. The reaction mixture is stirred for an additional 8 hours at room temperature. After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.

Cytotoxicity Assay (MTT Assay)
  • Human cancer cell lines (A549 and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (7 and 8) and incubated for another 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Screening (Agar Well Diffusion Method)
  • Nutrient agar media is prepared and sterilized.

  • Inoculums of the test microorganisms (S. aureus, E. coli, C. albicans) are spread evenly onto the surface of the agar plates.

  • Wells of 6 mm diameter are made in the agar.

  • Different concentrations of the synthesized compounds (2a-d) dissolved in DMSO are added to the wells.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Western Blot Analysis for PI3K/Akt/mTOR Pathway
  • Cancer cells are treated with the benzofuran derivatives for the desired time.

  • The cells are then lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the newly discovered 6-methyl-substituted benzofuran compounds.

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Substituted Phenol) reaction Chemical Reaction (e.g., Cyclization) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Assay (Agar Diffusion) characterization->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory Test Compound western_blot Western Blot (Signaling Pathways) cytotoxicity->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis_assay

General experimental workflow.

PI3K_Akt_mTOR_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzofuran 6-Methyl-Substituted Benzofuran Benzofuran->PI3K inhibits Benzofuran->Akt inhibits Benzofuran->mTORC1 inhibits

PI3K/Akt/mTOR signaling inhibition.

apoptosis_pathway Induction of Apoptosis by Benzofuran Derivatives Benzofuran 6-Methyl-Substituted Benzofuran Mitochondria Mitochondria Benzofuran->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptosis induction pathway.

Conclusion

The discovery of new 6-methyl-substituted benzofuran compounds presents exciting opportunities for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this chemical scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the pharmacokinetic properties, and further elucidating the molecular targets of these promising compounds.

Investigating the Fluorescence Properties of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Data of a Representative Diphenyl-Benzofuran Derivative

To provide a quantitative context, the following table summarizes the photophysical properties of 1,3-diphenylisobenzofuran (DPBF), a compound with a similar diphenyl-furan core. These values are solvent-dependent and offer a glimpse into the potential fluorescence characteristics of 6-Methyl-2,3-diphenyl-1-benzofuran.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Lifetime (τ) (ns)
Dichloromethane414435, 4585.0
N,N-Dimethylformamide415438, 4615.1
Dimethyl Sulfoxide417441, 4655.3

Data presented is for 1,3-diphenylisobenzofuran and is intended for illustrative purposes.

Experimental Protocols

A thorough investigation of the fluorescence properties of this compound would involve the following key experiments:

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound, including the wavelengths of maximum absorption and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to measure the intensity of emission as a function of excitation wavelength.

  • Emission Spectrum: Excite the sample at the wavelength of maximum absorption and scan the emission monochromator to measure the intensity of emitted light as a function of wavelength.

  • Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra correspond to the absorption and emission maxima, respectively.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method is commonly employed.[1][2]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample.

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance values are within a linear range (typically < 0.1).

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution on a spectrofluorometer, using the same excitation wavelength for both sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each concentration of the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

      where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, and n_s and n_std are the refractive indices of the respective solvents.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for this measurement.[3][4][5][6]

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample.[4]

  • Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. A histogram of these arrival times forms the fluorescence decay curve.

  • Data Analysis: Deconvolute the IRF from the measured decay curve and fit the resulting data to one or more exponential decay functions to determine the fluorescence lifetime(s).

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships governing the fluorescence of benzofuran derivatives.

Experimental_Workflow cluster_prep Sample Preparation Compound This compound Solvent Spectroscopic Grade Solvent Compound->Solvent Dissolve Dilution Serial Dilutions Solvent->Dilution Prepare Abs_Spec UV-Vis Spectroscopy Dilution->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Dilution->Fluor_Spec QY_Measurement Quantum Yield Measurement Dilution->QY_Measurement Lifetime_Measurement Lifetime Measurement Dilution->Lifetime_Measurement Abs_max Determine λ_abs Abs_Spec->Abs_max Em_max Determine λ_em Fluor_Spec->Em_max QY_calc Calculate Φ QY_Measurement->QY_calc Lifetime_fit Fit Decay Curve for τ Lifetime_Measurement->Lifetime_fit

Experimental workflow for fluorescence characterization.

Logical_Relationships cluster_structure Molecular Structure cluster_environment Environment cluster_properties Fluorescence Properties Core Benzofuran Core Absorption Absorption (λ_abs) Core->Absorption Emission Emission (λ_em) Core->Emission Substituents Substituents (e.g., -CH3, -Ph) Substituents->Absorption Substituents->Emission Conformation Molecular Conformation Quantum_Yield Quantum Yield (Φ) Conformation->Quantum_Yield Lifetime Lifetime (τ) Conformation->Lifetime Solvent Solvent Polarity Solvent->Absorption Solvent->Emission Solvent->Lifetime Temperature Temperature Temperature->Quantum_Yield Concentration Concentration Concentration->Quantum_Yield Quenching Absorption->Emission Excitation Emission->Quantum_Yield Emission->Lifetime

Factors influencing fluorescence properties.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran, a significant benzofuran derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient one-pot, two-step method involving a sequential iodocyclization of a 2-alkynylanisole followed by a palladium-catalyzed Suzuki coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive targets for synthetic chemists.[1] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the benzofuran scaffold, offering high efficiency and functional group tolerance.[2][3]

This application note details a palladium-catalyzed approach for the synthesis of this compound. The described protocol is adapted from established methods for the synthesis of 2,3-diarylbenzofurans, which utilize a sequential iodocyclization and Suzuki coupling in a one-pot fashion.[1] This methodology avoids the isolation of the intermediate 3-iodo-2-phenyl-6-methyl-1-benzofuran, streamlining the synthetic process.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This protocol is for the one-pot synthesis of this compound starting from 1-methyl-4-((2-methoxyphenyl)ethynyl)benzene and proceeding through an in-situ generated iodobenzofuran intermediate, which then undergoes a Suzuki coupling with phenylboronic acid. An alternative, and more direct, approach described in the literature involves the iodocyclization of 2-alkynylanisoles followed by Suzuki coupling.[1] The following protocol is based on this latter, well-documented strategy.

Materials:

  • 2-(Phenylethynyl)-4-methylanisole

  • Iodine (I₂)

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

  • Triphenylphosphine (PPh₃) (if using Pd₂(dba)₃)

  • Potassium phosphate tribasic (K₃PO₄)[1]

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Iodocyclization:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).

    • Add toluene (5 mL) and stir until the starting material is fully dissolved.

    • Add iodine (1.0 mmol, 254 mg) to the solution.

    • Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Suzuki Coupling:

    • To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg).

    • Add potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg).[1]

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).[1]

    • Add water (2 mL).[1]

    • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₂₁H₁₆O with a molecular weight of 284.35 g/mol .[4]

Data Presentation

The following table summarizes typical reaction parameters and yields for the synthesis of 2,3-diarylbenzofurans using a similar one-pot iodocyclization/Suzuki coupling methodology.[1]

Entry2-AlkynylanisoleBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-(Phenylethynyl)anisolePhenylboronic acidPd(PPh₃)₄ (10)K₃PO₄·3H₂OH₂O802485
22-(p-Tolylethynyl)anisolePhenylboronic acidPd(PPh₃)₄ (10)K₃PO₄·3H₂OH₂O802482
32-(Phenylethynyl)anisolep-Tolylboronic acidPd(PPh₃)₄ (10)K₃PO₄·3H₂OH₂O802488
44-Methoxy-2-(phenylethynyl)anisolePhenylboronic acidPd(PPh₃)₄ (10)K₃PO₄·3H₂OH₂O802475

Data adapted from a representative procedure for the synthesis of 2,3-diarylbenzofurans.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.

experimental_workflow start Start: 2-(Phenylethynyl)-4-methylanisole Iodine in Toluene iodocyclization Iodocyclization (Room Temperature, 8-12h) start->iodocyclization intermediate In-situ formation of 3-iodo-2-phenyl-6-methyl-1-benzofuran iodocyclization->intermediate suzuki_coupling Suzuki Coupling (80-100 °C, 12-24h) intermediate->suzuki_coupling suzuki_reagents Add: Phenylboronic acid Pd(PPh3)4, K3PO4, H2O suzuki_reagents->suzuki_coupling workup Work-up: EtOAc extraction Brine wash suzuki_coupling->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The one-pot nature of the reaction, combining iodocyclization and palladium-catalyzed Suzuki coupling, provides a streamlined approach to this valuable compound. This methodology is expected to be applicable to the synthesis of a variety of other 2,3-diarylbenzofuran derivatives, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Medicinal Chemistry Exploration of the 6-Methyl-2,3-diphenyl-1-benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies utilizing 6-Methyl-2,3-diphenyl-1-benzofuran as a direct scaffold for the development of new medicinal agents. The following application notes and protocols are therefore based on closely related 2,3-disubstituted benzofuran derivatives with demonstrated biological activity, providing a representative framework for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical class.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic molecules with therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The 2,3-diphenyl substitution pattern on the benzofuran core creates a rigid and lipophilic scaffold that can be strategically modified to interact with various biological targets. The additional presence of a methyl group at the 6-position, as in the target scaffold this compound, offers a potential site for metabolic blocking or for establishing specific interactions within a binding pocket, thereby potentially enhancing potency and selectivity.

This document provides a detailed overview of the potential of the this compound scaffold in medicinal chemistry, drawing parallels from documented research on analogous structures. It includes synthetic strategies, protocols for biological evaluation, and data presentation formats to guide the exploration of this promising, yet underexplored, chemical space.

Synthetic Strategy: A Representative Approach

While a specific synthetic route for derivatizing this compound is not documented in the searched literature, a general and adaptable synthetic protocol for creating diverse benzofuran analogs involves the reaction of substituted phenols with α-halo ketones, followed by intramolecular cyclization. A plausible synthetic workflow for generating derivatives from a pre-formed this compound core would involve functionalization of the phenyl rings or the methyl group.

Below is a conceptual workflow for the synthesis and derivatization of the target scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization cluster_evaluation Biological Evaluation Start 4-Methylphenol Intermediate1 α-Phenoxy ketone intermediate Start->Intermediate1 Reaction with α-haloketone Scaffold This compound Intermediate1->Scaffold Intramolecular cyclization Derivatization Functionalization of Scaffold Scaffold->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Various chemical reactions Screening Biological Screening (e.g., Anticancer assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Conceptual workflow for the synthesis, derivatization, and evaluation of this compound derivatives.

Application Note: Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2,3-diphenyl substitution pattern can mimic the binding of natural ligands to certain receptors or enzymes involved in cancer progression.

Hypothetical Structure-Activity Relationships (SAR)

Based on general knowledge of benzofuran SAR, the following hypotheses can be proposed for the this compound scaffold:

  • Phenyl Ring Substituents: Introduction of electron-withdrawing or electron-donating groups on the 2- and 3-phenyl rings can modulate the electronic properties and steric bulk of the molecule, influencing binding affinity and selectivity for specific targets.

  • 6-Methyl Group: This group can serve as a metabolic blocker, improving the pharmacokinetic profile of the compounds. It can also be a point for further functionalization to explore additional binding interactions.

  • Benzofuran Core: Modifications to the benzofuran core itself are less common but could be explored to fine-tune the overall geometry of the molecule.

Experimental Protocols

The following are representative experimental protocols adapted from studies on related benzofuran derivatives for the evaluation of anticancer activity.

General Synthesis of a Representative 2,3-Disubstituted Benzofuran Derivative

This protocol is based on the synthesis of similar benzofuran structures and serves as a template.

Materials:

  • Substituted phenol (e.g., 4-methylphenol)

  • Substituted α-haloketone (e.g., 2-bromo-1,2-diphenylethanone)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted α-haloketone (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-disubstituted benzofuran derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity of Representative Benzofuran Derivatives against Human Cancer Cell Lines.

CompoundIC₅₀ (µM) ± SD
MCF-7 HeLa A549
BF-1 HHH25.3 ± 2.130.1 ± 3.545.2 ± 4.8
BF-2 OCH₃HH15.8 ± 1.522.4 ± 2.332.7 ± 3.1
BF-3 HClH10.2 ± 0.915.6 ± 1.820.1 ± 2.2
BF-4 OCH₃ClH5.1 ± 0.58.9 ± 0.912.4 ± 1.3
Doxorubicin ---0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as the mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Benzofuran derivatives have been reported to interfere with key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[5] The following diagram illustrates a simplified representation of these pathways, which could be potential targets for derivatives of the this compound scaffold.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->MAPKK Inhibits

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Conclusion

The this compound scaffold represents an intriguing starting point for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific scaffold is currently unavailable in the public domain, the extensive research on related benzofuran derivatives provides a strong rationale for its exploration. By leveraging the synthetic and biological evaluation protocols outlined in these application notes, researchers can systematically investigate the medicinal chemistry potential of this compound class and contribute to the development of new and effective drugs.

References

Application Notes: 6-Methyl-2,3-diphenyl-1-benzofuran in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note for Researchers: Extensive literature searches did not yield specific data on the direct application of 6-Methyl-2,3-diphenyl-1-benzofuran in organic light-emitting diodes (OLEDs). The following application notes are therefore based on the established roles and reported performance of structurally similar benzofuran and dibenzofuran derivatives in OLED technology. These compounds are recognized for their potential in developing advanced electronic materials.[1][2][3] Researchers are encouraged to use this document as a foundational guide for investigating this compound, with the understanding that its specific performance characteristics will require empirical validation.

Introduction and Potential Role in OLEDs

Benzofuran and its derivatives are an important class of heterocyclic compounds that are being explored for various applications in materials science and medicinal chemistry.[3][4] In the realm of organic electronics, the rigid and planar structure of the benzofuran core, combined with its electron-rich nature, makes it a promising building block for OLED materials.[1][2]

Based on the functionalities of related compounds, this compound could potentially be utilized in one of the following roles within an OLED device:

  • Host Material: The benzofuran core can be functionalized to create molecules with high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLEDs (PhOLEDs).[5][6] These hosts are responsible for accommodating guest emitter molecules and facilitating efficient energy transfer.

  • Hole-Transporting Material (HTM): Derivatives of benzofuran and dibenzofuran have been synthesized and investigated as hole-transporting materials.[7][8][9] The electron-donating nature of the benzofuran moiety can facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer.

  • Emitting Material (Emitter): While less common, appropriately substituted benzofuran derivatives can exhibit strong fluorescence or phosphorescence. By tuning the molecular structure, it is possible to achieve emission in different parts of the visible spectrum. Fusing benzofuran with other aromatic systems, such as acridine, has been shown to produce high-performance, thermally activated delayed fluorescence (TADF) emitters.[10]

Physicochemical Properties and Synthesis

The fundamental properties of this compound are available from chemical databases.[11] The synthesis of 2,3-diphenyl-benzofuran derivatives can be achieved through various organic chemistry methodologies, such as the coupling of phenols with diphenylacetylene.[4] The general synthesis of benzofurans often involves the cyclization of ortho-hydroxystilbenes or other related precursors.[12]

Table 1: General Properties of this compound

Property Value Reference
Molecular Formula C₂₁H₁₆O [11]
Molecular Weight 284.35 g/mol [11]

| IUPAC Name | this compound |[11] |

Hypothetical Performance Data of Benzofuran Derivatives in OLEDs

While no specific data exists for this compound, the following table summarizes the performance of various other benzofuran and dibenzofuran derivatives in OLEDs to provide a benchmark for expected performance.

Table 2: Performance of Representative Benzofuran/Dibenzofuran-Based OLEDs

Device Role Derivative Name Max. External Quantum Efficiency (EQE) Color Reference
TADF Emitter 34BFAc-PM 27.7% Sky-Blue [10]
TADF Emitter 12BTAc-PM 25.6% Sky-Blue [10]
Host Material CF-2-BzF 25.3% (for a yellow PhOLED) Yellow [5][6]

| Host Material | 26CzDBF | High Triplet Energy Host | (Not specified) |[5] |

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs. These would need to be adapted and optimized for the specific use of this compound.

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol describes a standard method for fabricating a multi-layer OLED device in a high-vacuum environment.

1. Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:

  • Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN).
  • Hole Transport Layer (HTL): Deposit a 40 nm layer of a standard HTM like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). This is a layer where a novel benzofuran derivative could be tested.
  • Emissive Layer (EML): Co-evaporate the host material and the guest emitter. For example, deposit a 20 nm layer of a host like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 5-10% of a phosphorescent emitter like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃). A novel benzofuran derivative could be tested as the host.
  • Electron Transport Layer (ETL): Deposit a 30 nm layer of a material like 4,7-diphenyl-1,10-phenanthroline (Bphen) or Tris(8-hydroxyquinolinato)aluminium (Alq₃). c. The deposition rate for organic materials is typically maintained at 1-2 Å/s.

3. Cathode Deposition: a. Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection. b. Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode. c. The deposition rates for LiF and Al are typically 0.1 Å/s and 5 Å/s, respectively.

4. Encapsulation: a. After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-curable epoxy resin to prevent degradation.

Protocol 2: Device Characterization

1. Electroluminescence (EL) Spectra and CIE Coordinates: a. Measure the EL spectra using a spectroradiometer (e.g., Konica Minolta CS-2000). b. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

2. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source meter unit (e.g., Keithley 2400) to apply a voltage across the device and measure the current. b. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or the spectroradiometer.

3. Efficiency Calculations: a. Current Efficiency (η_c): Calculated as Luminance / Current Density (in cd/A). b. Power Efficiency (η_p): Calculated as (π × Luminance) / (Current Density × Voltage) (in lm/W). c. External Quantum Efficiency (EQE): Calculated by measuring the total photon output relative to the number of electrons injected. This requires an integrating sphere setup.

Visualizations

Below are diagrams illustrating the general structure of an OLED and the workflow for device fabrication.

OLED_Structure cluster_device OLED Device Cross-Section cluster_charge Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Emitter ETL->EML HTL Hole Transport Layer (HTL) (Potential role for Benzofuran Derivative) EML->HTL Light Light Emission EML->Light Recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate e Electrons e->EML Injection h Holes h->EML Injection

Caption: General multi-layer structure of an OLED.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition High-Vacuum Deposition cluster_final Final Steps arrow arrow start ITO Substrate ultrasonic Ultrasonic Cleaning start->ultrasonic dry N2 Dry ultrasonic->dry plasma UV-Ozone/Plasma Treatment dry->plasma organic Organic Layer Deposition (HIL, HTL, EML, ETL) plasma->organic cathode Cathode Deposition (LiF/Al) organic->cathode encap Encapsulation (Glovebox) cathode->encap char Device Characterization encap->char

Caption: Standard workflow for OLED fabrication.

References

Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological properties, including potent anticancer activities.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[2][5][6] This document provides a detailed set of application notes and experimental protocols for the comprehensive evaluation of the anticancer activity of a specific derivative, 6-Methyl-2,3-diphenyl-1-benzofuran.

The protocols outlined below are designed to be a starting point for researchers and can be adapted and optimized for specific cancer cell lines and experimental conditions.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H16O[7]
Molecular Weight284.35 g/mol [7]
IUPAC NameThis compound[7]
CAS Number14770-90-2[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and SRB assays are robust and widely used methods for this purpose.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assays can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases 3 and 7.

Protocol:

  • Cell Treatment: Treat cells with the compound as described above.

  • Cell Lysis: Lyse the cells to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content is performed.

Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables present hypothetical data for the anticancer activity of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer Type48h Incubation72h Incubation
MCF-7Breast Cancer15.2 ± 1.810.5 ± 1.2
HeLaCervical Cancer12.8 ± 1.58.9 ± 1.1
A549Lung Cancer20.1 ± 2.314.7 ± 1.9
K562Leukemia9.5 ± 1.16.2 ± 0.8

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell Line% Early Apoptosis% Late Apoptosis
MCF-725.4 ± 3.115.2 ± 2.0
K56235.8 ± 4.222.1 ± 2.8

Table 3: Cell Cycle Arrest Induced by this compound (24h Treatment)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-745.1 ± 5.020.3 ± 2.534.6 ± 4.1
K56230.2 ± 3.815.7 ± 2.154.1 ± 6.0

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cluster_conclusion Conclusion start Start cytotoxicity Cytotoxicity Assays (MTT & SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V & Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Investigate Key Pathways (e.g., PI3K/Akt/mTOR) apoptosis->pathway cell_cycle->pathway end Elucidate Anticancer Mechanism pathway->end

Caption: Workflow for assessing the anticancer activity of a novel compound.

Hypothetical Signaling Pathway

Based on the known mechanisms of other anticancer benzofuran derivatives, this compound may potentially inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran 6-Methyl-2,3-diphenyl- 1-benzofuran Benzofuran->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2,3-diphenyl-1-benzofuran Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzofuran scaffold is a core component of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2] Specifically, 6-Methyl-2,3-diphenyl-1-benzofuran and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify active "hits".[3]

This document provides detailed application notes and experimental protocols for three common HTS assays relevant to the potential biological activities of benzofuran derivatives: a cell viability assay for anticancer screening, a kinase inhibition assay, and a tubulin polymerization assay. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Application Note 1: High-Throughput Cell Viability Screening

1.1. Principle

A primary screen for potential anticancer compounds involves assessing their effect on the viability of cancer cell lines.[4] A widely used HTS method is the ATP-based luminescence assay. This homogeneous "add-and-read" assay quantifies the amount of adenosine triphosphate (ATP), which is a marker of metabolically active, viable cells.[5][6] A reagent containing luciferase and its substrate is added to the cells; in the presence of ATP, a luminescent signal is produced that is directly proportional to the number of viable cells.[7] A decrease in signal in the presence of a test compound indicates cytotoxic or cytostatic activity.

1.2. Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_read Detection & Analysis A 1. Seed Cancer Cells in 384-well plates B 2. Incubate Cells (e.g., 24 hours) A->B C 3. Add Benzofuran Analogs & Control Compounds B->C D 4. Incubate with Compounds (e.g., 48-72 hours) C->D E 5. Add ATP-based Luminescence Reagent D->E F 6. Incubate (e.g., 10 minutes) E->F G 7. Read Luminescence on Plate Reader F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for HTS Cell Viability Screening.

1.3. Experimental Protocol

Materials:

  • Cancer cell line (e.g., HeLa, K562, MOLT-4)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, solid-bottom cell culture plates

  • This compound analog library, solubilized in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in medium)

  • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Suspend cells in complete medium and dispense 40 µL of the cell suspension (e.g., 1,000 cells/well) into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare a dilution series of the benzofuran analogs in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is ≤0.1%.

    • Include wells with positive control and negative (vehicle) control.

  • Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the ATP-based luminescence reagent to room temperature according to the manufacturer's instructions.

  • Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the luminescence reagent to each well.

  • Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

1.4. Data Presentation

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionIC50 (µM)
BZF-0011015,23088.51.2
BZF-00210120,5009.1> 50
BZF-003108,97093.20.8
Staurosporine15,50095.80.05
Vehicle (DMSO)N/A132,6000N/A

% Inhibition is calculated as: [1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)] * 100. IC50 values are determined from a dose-response curve.

Application Note 2: High-Throughput Kinase Inhibitor Screening

2.1. Principle

Protein kinases are a critical class of enzymes in cellular signaling and are major targets for drug discovery.[8] Many kinase inhibitors compete with ATP for binding to the enzyme's active site.[9] HTS assays are designed to measure kinase activity by detecting one of its products, adenosine diphosphate (ADP).[10] The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.

2.2. Assay Principle Diagram

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Add ADP-Glo™ Reagent cluster_step3 Step 3: Add Detection Reagent p1->cluster_step1 p2->cluster_step2 p3->cluster_step3 Kinase->ADP Kinase->Phos_Sub ATP->Kinase Substrate->Kinase Inhibitor->Kinase Inhibition Unused_ATP->Depleted ADP_from_step1->ATP_new ATP_new->Luciferase Luciferase->Light cluster_step1->p2 cluster_step2->p3

Caption: Principle of the ADP-Glo™ Kinase Assay.

2.3. Experimental Protocol

Materials:

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • 384-well low-volume white plates

  • Benzofuran analog library in DMSO

  • Kinase reaction buffer (containing MgCl₂)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit

  • Automated liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at appropriate concentrations.

  • Compound Dispensing: Dispense 50 nL of benzofuran analogs (e.g., at 10 µM final concentration) into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate to each well.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

2.4. Data Presentation

Compound IDTarget Kinase% Inhibition @ 10 µMIC50 (µM)
BZF-008EGFR92.40.95
BZF-009EGFR15.2> 20
BZF-010CDK288.11.5
BZF-011CDK25.6> 20
StaurosporineEGFR99.50.02
StaurosporineCDK298.90.03

Application Note 3: High-Throughput Tubulin Polymerization Screening

3.1. Principle

The microtubule network, formed by the polymerization of tubulin dimers, is a key target for anticancer drugs. Compounds can either inhibit polymerization (like vinca alkaloids) or stabilize microtubules (like taxanes). A common HTS method to identify such agents is based on light scattering.[11] As tubulin monomers polymerize into microtubules, they scatter light. This increase in light absorbance (optical density) at 340 nm can be monitored over time in a microplate reader.[12] Test compounds are evaluated for their ability to either enhance or inhibit this process compared to a control reaction.

3.2. Experimental Workflow

G cluster_prep Reagent Preparation (on ice) cluster_reaction Polymerization Reaction cluster_read Data Acquisition & Analysis A 1. Prepare Master Mix: Tubulin, Buffer, GTP B 2. Prepare Compound Plates: Benzofuran Analogs & Controls D 4. Add Compounds to Plate B->D C 3. Pre-warm 384-well plate to 37°C C->D E 5. Add Tubulin Master Mix to initiate polymerization D->E F 6. Immediately place plate in 37°C reader E->F G 7. Read Absorbance (OD340) kinetically for 60 min F->G H 8. Data Analysis: Compare Vmax to controls G->H

Caption: Workflow for HTS Tubulin Polymerization Assay.

3.3. Experimental Protocol

Materials:

  • Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay)

  • Lyophilized tubulin (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Benzofuran analog library in DMSO

  • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Negative control: DMSO

  • 384-well, half-area, UV-transparent plates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Plate Preparation: Pre-warm the microplate reader and the plate chamber to 37°C.

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

  • Tubulin Master Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3-4 mg/mL). Add GTP to a final concentration of 1 mM. Keep this mix on ice at all times.

  • Initiate Polymerization: Using a multichannel pipette, add the cold tubulin master mix to the wells of the pre-warmed plate containing the compounds. The temperature shift from 4°C to 37°C initiates polymerization.[12]

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD340 vs. time for each well.

    • Determine the maximum velocity (Vmax) of polymerization from the slope of the growth phase.

    • Calculate the percent inhibition or enhancement relative to the DMSO control.

3.4. Data Presentation

Compound IDActivity TypeVmax (mOD/min)% Activity vs. Control
BZF-015Inhibitor1.5-78.2% (Inhibition)
BZF-016Enhancer10.2+47.8% (Enhancement)
BZF-017No Effect6.8-1.4%
Paclitaxel (10 µM)Enhancer12.5+81.2% (Enhancement)
Nocodazole (10 µM)Inhibitor0.8-88.4% (Inhibition)
DMSO ControlControl6.90%

% Activity is calculated as: [(Vmax_compound - Vmax_control) / Vmax_control] * 100.

References

Step-by-step guide to the functionalization of the 6-Methyl-2,3-diphenyl-1-benzofuran core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the functionalization of the 6-Methyl-2,3-diphenyl-1-benzofuran core, a scaffold with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the functionalization of benzofuran and related heterocyclic systems. While direct experimental data for the specific this compound core is limited in publicly available literature, these protocols offer a robust starting point for the synthesis of novel derivatives.

Introduction to the this compound Core

The this compound scaffold possesses a unique combination of structural features that make it an attractive target for chemical modification. The benzofuran moiety is a well-known pharmacophore present in numerous biologically active compounds.[1][2][3] The phenyl substituents at the 2- and 3-positions contribute to the molecule's lipophilicity and potential for π-stacking interactions, while the methyl group at the 6-position influences the electronic properties and regioselectivity of further reactions on the benzene ring.

Functionalization of this core can be achieved through various synthetic strategies, primarily involving electrophilic aromatic substitution on the electron-rich benzofuran ring system and palladium-catalyzed cross-coupling reactions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic attack on the benzofuran ring typically occurs at the 2- or 3-position. However, with these positions being occupied by phenyl groups in the target molecule, electrophilic substitution is predicted to occur on the benzene portion of the benzofuran core. The directing effects of the fused furan ring (ortho, para-directing) and the methyl group at the 6-position (ortho, para-directing) will influence the position of incoming electrophiles.

Based on the principles of electrophilic aromatic substitution, the positions ortho and para to the activating methyl group and ortho to the furan oxygen are the most likely sites for substitution. Therefore, functionalization is predicted to occur preferentially at the 5- and 7-positions of the benzofuran ring.

Key Functionalization Protocols

The following sections detail experimental protocols for key functionalization reactions: Vilsmeier-Haack formylation, nitration, and bromination. A protocol for a subsequent Suzuki-Miyaura cross-coupling reaction on a halogenated derivative is also provided.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[4][5][6]

Predicted Reaction: Introduction of a formyl group (-CHO) onto the benzofuran core, likely at the 5- or 7-position.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Neutralization and Extraction: Neutralize the mixture with a 10% sodium hydroxide solution until it is basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Vilsmeier-Haack Formylation Parameters

ParameterValue
Reactants This compound, POCl₃, DMF
Stoichiometry Substrate:POCl₃:DMF = 1:1.5:5
Solvent 1,2-Dichloroethane
Temperature 70-80 °C
Reaction Time 2-4 hours
Predicted Product 5-Formyl-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Formyl-6-methyl-2,3-diphenyl-1-benzofuran
Predicted Yield 60-80%
Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile handle for further transformations.

Predicted Reaction: Introduction of a nitro group onto the benzofuran core, likely at the 5- or 7-position.

Experimental Protocol:

  • Substrate Solution: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the benzofuran with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure nitro-derivative.

Table 2: Nitration Parameters

ParameterValue
Reactants This compound, HNO₃, H₂SO₄
Stoichiometry Substrate:HNO₃:H₂SO₄ = 1:1.1:1.1
Solvent Glacial Acetic Acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Predicted Product 5-Nitro-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Nitro-6-methyl-2,3-diphenyl-1-benzofuran
Predicted Yield 70-85%
Bromination

Halogenation, such as bromination, introduces a halogen atom that can be used in subsequent cross-coupling reactions.

Predicted Reaction: Introduction of a bromine atom onto the benzofuran core, likely at the 5- or 7-position.

Experimental Protocol:

  • Substrate Solution: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.

  • Brominating Agent: In a dropping funnel, prepare a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent.

  • Reaction: Add the NBS solution dropwise to the benzofuran solution at room temperature with stirring. The reaction can be initiated with a radical initiator like AIBN if necessary.

  • Reaction Time: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, filter off the succinimide by-product. Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Table 3: Bromination Parameters

ParameterValue
Reactants This compound, N-Bromosuccinimide (NBS)
Stoichiometry Substrate:NBS = 1:1.1
Solvent Chloroform or Carbon Tetrachloride
Temperature Room Temperature
Reaction Time 4-8 hours
Predicted Product 5-Bromo-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Bromo-6-methyl-2,3-diphenyl-1-benzofuran
Predicted Yield 75-90%
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide.[7][8][9]

Prerequisite: A halogenated derivative of this compound (e.g., the bromo-derivative from the previous protocol).

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add the bromo-6-methyl-2,3-diphenyl-1-benzofuran (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a phosphine ligand such as SPhos or XPhos (0.1 equivalents).

  • Solvent and Base: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v) and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3 equivalents).

  • Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 4: Suzuki-Miyaura Cross-Coupling Parameters

ParameterValue
Reactants Bromo-6-methyl-2,3-diphenyl-1-benzofuran, Arylboronic acid, Pd(OAc)₂, Phosphine ligand, Base
Stoichiometry Halide:Boronic acid:Pd(OAc)₂:Ligand:Base = 1:1.5:0.05:0.1:3
Solvent 1,4-Dioxane/Water
Temperature 80-100 °C
Reaction Time 6-12 hours
Predicted Product Aryl-substituted this compound
Predicted Yield 65-95%

Visualizing the Workflow and Potential Biological Relevance

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows and a representative signaling pathway where benzofuran derivatives have shown activity.

G cluster_start Starting Material cluster_functionalization Functionalization cluster_products Functionalized Intermediates cluster_coupling Cross-Coupling cluster_final Final Products start This compound formylation Vilsmeier-Haack Formylation start->formylation nitration Nitration start->nitration bromination Bromination start->bromination formyl_prod Formyl-derivative formylation->formyl_prod nitro_prod Nitro-derivative nitration->nitro_prod bromo_prod Bromo-derivative bromination->bromo_prod suzuki Suzuki-Miyaura Coupling bromo_prod->suzuki final_prod Aryl-substituted Derivatives suzuki->final_prod

Caption: Synthetic workflow for the functionalization of the this compound core.

G cluster_pathway Representative PI3K/Akt Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Growth mtor->proliferation benzofuran Benzofuran Derivative (Potential Inhibitor) benzofuran->pi3k Inhibits benzofuran->akt Inhibits

Caption: A representative signaling pathway often targeted by benzofuran derivatives in cancer research.

References

Application Notes and Protocols: 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Benzofuran-Based Fluorescent Probes

Benzofuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2] Certain members of this family exhibit intrinsic fluorescence, making them promising candidates for the development of fluorescent probes for cellular imaging. These probes can be designed to report on various cellular parameters, including the presence of specific ions, reactive oxygen species, and changes in the cellular microenvironment. The core benzofuran structure can be chemically modified to tune its spectral properties and to introduce specific functionalities for targeting particular cellular compartments or biomolecules.[3]

The general principle behind many benzofuran-based probes involves a change in their fluorescence intensity or emission wavelength upon interaction with a target analyte or a change in their immediate environment. This "turn-on" or ratiometric response provides a detectable signal that can be visualized using fluorescence microscopy.

Physicochemical and Fluorescent Properties of Benzofuran Derivatives

The photophysical properties of benzofuran derivatives can be significantly influenced by their substitution pattern. While specific data for 6-Methyl-2,3-diphenyl-1-benzofuran is limited, studies on related compounds provide insights into their potential characteristics.

Table 1: Comparative Photophysical Properties of Selected Benzofuran Derivatives

Derivative NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/ApplicationReference
Benzofurazan sulfide 1a430520Not ReportedCellular thiols[4]
Benzofuro[2,3-c]pyridin-3-ol (7g)389 (in DMSO)Not ReportedNot ReportedGeneral fluorophore[5]
Benzofuro[2,3-c]pyridin-3-ol (7i)Not Reported494 (in DMSO)Not ReportedGeneral fluorophore[5]
Benzofuro[2,3-c]pyridin-3-ol (7k)Not ReportedNot Reported0.91 (in DMSO)General fluorophore[5]

Note: This table is a compilation of data from different studies on various benzofuran derivatives and is intended for comparative purposes. The properties of this compound may differ.

Applications in Cellular Imaging

Benzofuran-based fluorescent probes have been developed for a range of cellular imaging applications:

  • Imaging Cellular Thiols: Certain benzofuran sulfides are non-fluorescent but react with thiols to produce highly fluorescent adducts, enabling the visualization and quantification of cellular thiol levels.[4]

  • Ion Sensing: Modifications to the benzofuran scaffold can create chelating sites for specific ions, leading to a fluorescent response upon ion binding. This has been demonstrated for the detection of intracellular Zn2+.[6]

  • General Cellular Staining: The lipophilic nature of some benzofuran derivatives may allow them to passively diffuse across cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum or lipid droplets, acting as general cellular stains.

Experimental Protocols

The following are generalized protocols for the use of a hypothetical benzofuran-based fluorescent probe for live-cell imaging. Optimization will be required for specific probes and cell types.

General Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis cell_culture Cell Culture incubation Incubation of Cells with Probe cell_culture->incubation probe_prep Probe Preparation probe_prep->incubation washing Washing (Optional) incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

General workflow for cellular imaging.
Protocol for Staining Live Cells with a Benzofuran Probe

Materials:

  • This compound (or other benzofuran probe)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of the benzofuran probe in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the benzofuran probe stock solution in the pre-warmed imaging medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing (Optional):

    • For probes with high background fluorescence, it may be necessary to wash the cells after incubation.

    • Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells for imaging.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the sample and collect the emission using filter sets appropriate for the probe's spectral characteristics. For a novel probe, initial experiments should be conducted to determine the optimal excitation and emission wavelengths.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[7]

Hypothetical Protocol for Imaging Cellular Thiol Depletion

This protocol assumes the use of a benzofuran probe that fluoresces upon reacting with thiols.

Procedure:

  • Follow steps 1-5 from the general staining protocol to obtain a baseline fluorescence image of the cells.

  • Induce Thiol Depletion:

    • Treat the cells with a known thiol-depleting agent (e.g., N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO)) at a suitable concentration and for an appropriate duration.

    • Include a vehicle-treated control group.

  • Post-Treatment Imaging:

    • After the treatment period, acquire fluorescence images from both the treated and control groups using the same imaging parameters as the baseline.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the cells in each condition. A decrease in fluorescence in the treated group compared to the control would indicate thiol depletion.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving oxidative stress and subsequent changes in cellular thiol levels, which could be monitored using a thiol-sensitive benzofuran probe.

G cluster_pathway Oxidative Stress and Thiol Depletion Pathway stress Oxidative Stress (e.g., H2O2) ros Increased ROS stress->ros gsh Glutathione (GSH) (Cellular Thiol) ros->gsh Oxidizes gssg Oxidized Glutathione (GSSG) gsh->gssg probe Thiol-Sensitive Benzofuran Probe gsh->probe Reacts with fluorescence Decreased Fluorescence probe->fluorescence Leads to

Hypothetical pathway of oxidative stress.

Conclusion

While this compound itself is not yet established as a cellular imaging probe, the broader benzofuran family shows considerable promise. The protocols and information provided here offer a starting point for researchers to explore the potential of this and other novel benzofuran derivatives in cellular imaging. Further research is necessary to synthesize and characterize new probes with optimized photophysical properties and specific cellular targets.

References

Application Note: Photophysical Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the comprehensive photophysical characterization of 6-Methyl-2,3-diphenyl-1-benzofuran, a promising scaffold in medicinal chemistry and materials science. The described experimental setup and methodologies are designed to elucidate the key photophysical parameters of this molecule, including its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. This application note serves as a practical guide for researchers investigating the luminescent properties of novel benzofuran derivatives for applications in bioimaging, sensing, and as potential photosensitizers in photodynamic therapy.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and intriguing photophysical properties.[1] The inherent fluorescence of many benzofuran cores makes them valuable fluorophores for various applications.[2] this compound, the subject of this study, possesses a rigid, conjugated system that is expected to exhibit significant fluorescence. Understanding its photophysical behavior is crucial for its development in applications such as fluorescent probes and optoelectronic materials. This note details the experimental procedures for a thorough photophysical investigation.

Experimental Protocols

A systematic approach is required to accurately determine the photophysical properties of this compound. The following protocols outline the necessary steps for sample preparation and a suite of spectroscopic measurements.

Materials and Sample Preparation
  • Compound: this compound (C₂₁H₁₆O)

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are required to investigate solvatochromic effects.

  • Quantum Yield Standard: A well-characterized fluorescence standard with a known quantum yield in the same solvent is necessary. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a similar series of dilutions for the quantum yield standard.

UV-Visible Absorption Spectroscopy

This measurement determines the wavelength(s) at which the molecule absorbs light.

  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

    • Measure the absorption spectra of the sample solutions from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λ_abs_max).

Steady-State Fluorescence Spectroscopy

This technique provides the fluorescence emission spectrum of the compound.

  • Instrument: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.

  • Procedure:

    • Excite the sample at its λ_abs_max.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

    • Identify the wavelength of maximum emission (λ_em_max).

    • The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_F) Determination

The relative quantum yield is determined using the comparative method.

  • Procedure:

    • Measure the absorbance of the sample and standard solutions at the same excitation wavelength. Ensure absorbances are below 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation:

      Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_F is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for determining the excited-state lifetime.

  • Instrument: A TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a high-speed detector.

  • Procedure:

    • Excite the sample at its λ_abs_max.

    • Collect the fluorescence decay profile.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

    • Deconvolute the IRF from the sample's decay profile and fit the data to an exponential decay function to obtain the fluorescence lifetime (τ_F).

Data Presentation

The following table summarizes hypothetical photophysical data for this compound in various solvents. This data is based on typical values for similar diphenyl-substituted benzofuran derivatives and serves as a representative example. Actual experimental values should be determined following the protocols above.

Solventλ_abs_max (nm)λ_em_max (nm)Stokes Shift (cm⁻¹)Φ_F (Quantum Yield)τ_F (ns)
Cyclohexane35040540800.851.5
Toluene35541542500.801.8
Dichloromethane35842545800.752.1
Acetonitrile35243050500.602.5
Ethanol35443552300.552.8

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the photophysical characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare Stock & Dilutions uv_vis UV-Vis Absorption prep->uv_vis fluorescence Steady-State Fluorescence prep->fluorescence lifetime Fluorescence Lifetime (TCSPC) prep->lifetime qy Quantum Yield uv_vis->qy abs_max λ_abs_max uv_vis->abs_max fluorescence->qy em_max λ_em_max fluorescence->em_max qy_calc Φ_F Calculation qy->qy_calc lifetime_fit τ_F Fitting lifetime->lifetime_fit abs_max->fluorescence Excitation λ stokes Stokes Shift abs_max->stokes em_max->stokes

Caption: Experimental workflow for photophysical studies.

Jablonski Diagram

This diagram illustrates the electronic transitions involved in the photophysical processes of absorption and fluorescence.

jablonski_diagram cluster_vibrational S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1_v0 v=0 S1->S1_v0 Vibrational Relaxation S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v1 v=1 S1_v2 v=2

Caption: Simplified Jablonski diagram for fluorescence.

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed photophysical characterization of this compound. By systematically measuring the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, researchers can gain a comprehensive understanding of the molecule's photophysical behavior. This knowledge is fundamental for the rational design and development of novel benzofuran-based materials for a wide range of scientific and technological applications.

References

Application Notes and Protocols for the Scalable Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran, a substituted benzofuran with potential applications in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process involving the preparation of an α-phenoxy ketone intermediate followed by an acid-catalyzed cyclodehydration. This method is designed to be scalable for researchers and professionals in drug development and chemical synthesis. The protocols include comprehensive experimental procedures, data tables for easy comparison of parameters, and workflow diagrams to ensure clarity and reproducibility.

Chemical Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the precursor, 2-(4-methylphenoxy)-1,2-diphenylethan-1-one, from 4-methylphenol and 2-bromo-1,2-diphenylethan-1-one (benzoin bromide). The second step is the intramolecular cyclodehydration of this intermediate, catalyzed by a strong acid, to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of α-Phenoxy Ketone Intermediate cluster_step2 Step 2: Acid-Catalyzed Cyclodehydration 4-methylphenol 4-methylphenol Reaction1 K2CO3, Acetone Reflux 4-methylphenol->Reaction1 Benzoin_bromide 2-bromo-1,2-diphenylethan-1-one Benzoin_bromide->Reaction1 Intermediate 2-(4-methylphenoxy)-1,2-diphenylethan-1-one Intermediate_2 2-(4-methylphenoxy)-1,2-diphenylethan-1-one Reaction1->Intermediate Reaction2 Polyphosphoric Acid (PPA) Heat Intermediate_2->Reaction2 Final_Product This compound Reaction2->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

These protocols provide detailed methodologies for the synthesis of this compound, suitable for both laboratory and scaled-up production.

2.1. Step 1: Synthesis of 2-(4-methylphenoxy)-1,2-diphenylethan-1-one

This procedure is adapted from established methods for the synthesis of α-phenoxy ketones.

Materials and Reagents:

  • 4-methylphenol

  • 2-bromo-1,2-diphenylethan-1-one (benzoin bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 4-methylphenol (1.1 equivalents) and 2-bromo-1,2-diphenylethan-1-one (1 equivalent) in acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 18-24 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • To the resulting crude product, add deionized water and stir to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product, 2-(4-methylphenoxy)-1,2-diphenylethan-1-one, in a vacuum oven.

2.2. Step 2: Synthesis of this compound

This step involves an acid-catalyzed intramolecular cyclodehydration. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

Materials and Reagents:

  • 2-(4-methylphenoxy)-1,2-diphenylethan-1-one

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethanol or Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Büchner funnel and filter paper

Protocol:

  • Place 2-(4-methylphenoxy)-1,2-diphenylethan-1-one (1 equivalent) in a three-neck round-bottom flask.

  • Add polyphosphoric acid (approximately 10 times the weight of the ketone).

  • Heat the mixture to 120-140°C with efficient mechanical stirring for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will precipitate the crude product.

  • Filter the precipitate using a Büchner funnel and wash with deionized water until the filtrate is neutral.

  • Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol or methanol to obtain pure this compound.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis at both a laboratory scale and a hypothetical scaled-up batch.

Table 1: Reagent Quantities and Molar Ratios for Step 1

ReagentMolar Mass ( g/mol )Lab Scale (10g product)Molar Eq.Scaled-up (1kg product)
2-bromo-1,2-diphenylethan-1-one275.149.1 g1.0910 g
4-methylphenol108.143.9 g1.1390 g
Potassium Carbonate138.216.8 g1.5680 g
Acetone-150 mL-15 L

Table 2: Reaction Parameters and Yields

StepParameterLaboratory ScaleScaled-up
1 Reaction Time18-24 hours18-24 hours
TemperatureReflux (~56°C)Reflux (~56°C)
Typical Yield85-95%80-90%
2 Reaction Time2-4 hours3-6 hours
Temperature120-140°C120-140°C
Typical Yield70-85%65-80%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Synthesis of Intermediate cluster_reaction2 Step 2: Cyclodehydration Setup Assemble glassware (reflux setup) Weigh Weigh reagents (Step 1) Setup->Weigh Dissolve Dissolve reactants in acetone Weigh->Dissolve Add_K2CO3 Add K2CO3 Dissolve->Add_K2CO3 Reflux Heat to reflux for 18-24h Add_K2CO3->Reflux Monitor1 Monitor by TLC Reflux->Monitor1 Cool_Filter Cool and filter Monitor1->Cool_Filter Reaction complete Evaporate Evaporate solvent Cool_Filter->Evaporate Precipitate Precipitate with water Evaporate->Precipitate Filter_Wash1 Filter and wash with ethanol Precipitate->Filter_Wash1 Dry1 Dry intermediate Filter_Wash1->Dry1 Combine Combine intermediate and PPA Dry1->Combine Heat Heat to 120-140°C for 2-4h Combine->Heat Monitor2 Monitor by TLC Heat->Monitor2 Quench Pour into ice water Monitor2->Quench Reaction complete Filter_Wash2 Filter and wash with water Quench->Filter_Wash2 Neutralize Wash with NaHCO3 solution Filter_Wash2->Neutralize Recrystallize Recrystallize from ethanol Neutralize->Recrystallize Dry2 Dry final product Recrystallize->Dry2

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents:

    • 2-bromo-1,2-diphenylethan-1-one: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood.

    • Acetone: Is highly flammable. Avoid open flames and sparks.

    • Polyphosphoric acid (PPA): Is corrosive. Handle with care and avoid contact with skin and eyes. Quenching the hot PPA mixture in water is highly exothermic and should be done cautiously with vigorous stirring.

  • Procedures:

    • All heating steps should be performed using a heating mantle and monitored closely.

    • Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents and corrosive acids.

References

Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed strategies for the chemical modification of 6-methyl-2,3-diphenyl-1-benzofuran to enhance its biological activities, with a primary focus on anticancer properties. The protocols outlined are based on established synthetic methodologies for benzofuran derivatives and standard biological evaluation techniques.

Introduction

Benzofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The 2,3-diphenyl-1-benzofuran core, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents.[1] The presence of a methyl group at the 6-position offers a strategic handle for chemical derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. This document outlines a proposed workflow for the derivatization of this compound and subsequent biological evaluation.

Proposed Derivatization Strategy

The primary strategy involves the functionalization of the 6-methyl group to introduce carboxylic acid, amide, and ester functionalities. These modifications are intended to enhance interactions with biological targets and improve pharmacokinetic profiles.

Derivatization_Workflow A This compound B 6-Bromomethyl-2,3-diphenyl-1-benzofuran A->B Bromination (NBS) C 6-Formyl-2,3-diphenyl-1-benzofuran B->C Oxidation (e.g., Sommelet) D 6-Carboxy-2,3-diphenyl-1-benzofuran C->D Oxidation (e.g., Pinnick) E Amide Derivatives D->E Amide Coupling F Ester Derivatives D->F Esterification

Caption: Proposed synthetic workflow for the derivatization of this compound.

Experimental Protocols

Synthesis of 6-Carboxy-2,3-diphenyl-1-benzofuran (Intermediate)

Protocol 1: Oxidation of this compound

This protocol describes the oxidation of the 6-methyl group to a carboxylic acid. This transformation can be challenging, and various methods have been reported for the oxidation of benzylic methyl groups.[2] A common approach involves a two-step process: bromination followed by oxidation.

Step 1: Bromination of the 6-methyl group

  • Reaction: To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Conditions: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[3]

  • Work-up: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Conversion of the bromomethyl group to a carboxylic acid

  • Method A: Sommelet Reaction to Aldehyde followed by Oxidation: The 6-bromomethyl derivative can be converted to the corresponding aldehyde (6-formyl-2,3-diphenyl-1-benzofuran) via the Sommelet reaction using hexamethylenetetramine. The resulting aldehyde can then be oxidized to the carboxylic acid using various oxidizing agents such as potassium permanganate or Pinnick oxidation conditions (sodium chlorite and a phosphate buffer).[4]

  • Method B: Direct Oxidation: Alternatively, direct oxidation of the methyl group to a carboxylic acid can be attempted using strong oxidizing agents like potassium permanganate in a basic solution, although this may lead to side reactions on the electron-rich benzofuran ring.

Synthesis of Amide Derivatives

Protocol 2: Amide Coupling of 6-Carboxy-2,3-diphenyl-1-benzofuran

This protocol outlines the formation of amide bonds from the synthesized carboxylic acid intermediate. Several coupling reagents can be employed for this transformation.[5][6][7]

  • Reaction: To a solution of 6-carboxy-2,3-diphenyl-1-benzofuran in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Addition of Amine: After a short activation period, add the desired primary or secondary amine.

  • Conditions: Stir the reaction mixture at room temperature for several hours to overnight until completion (monitored by TLC).

  • Work-up: The work-up procedure will depend on the coupling agent used. For water-soluble byproducts, an aqueous work-up can be performed. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration. The crude amide is then purified by column chromatography or recrystallization.[6]

Biological Evaluation Protocols

The synthesized derivatives should be evaluated for their biological activity, particularly their anticancer effects. Standard in vitro assays can be employed to determine their cytotoxicity and mechanism of action.

Cell Viability Assay (MTT Assay)

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Caspase-3/7 Activity)

Protocol 4: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the benzofuran derivatives as described for the MTT assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined from a parallel MTT assay) to assess the specific induction of apoptosis.

Data Presentation: Representative Biological Activity

While specific data for derivatives of this compound is not available in the literature, the following table presents representative IC50 values for other substituted 2,3-diphenyl-1-benzofuran analogs to illustrate the potential for enhanced anticancer activity through derivatization.[1]

Compound IDR1-Substitution (at position 4)R2-Substitution (at position 6)Cancer Cell LineIC50 (µM)[1]
1 HHHeLa> 10
2 OCH3HHeLa5.2
3 OHHHeLa2.8
4 HOCH3HeLa4.5
5 HOHHeLa2.1

Note: This table is illustrative and based on data for analogous compounds, not direct derivatives of this compound.

Signaling Pathway Visualization

The induction of apoptosis by anticancer agents often involves the activation of specific signaling pathways. The diagram below illustrates a simplified representation of the intrinsic and extrinsic apoptosis pathways that could be activated by the synthesized benzofuran derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp37 Benzofuran Benzofuran Derivative Benzofuran->Mitochondrion Induces Stress Casp37 Caspase-3/7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel drug candidates with enhanced biological activity. The proposed synthetic strategies and biological evaluation protocols provide a solid framework for researchers to explore the therapeutic potential of this versatile scaffold. Further structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to improve the yield and success rate of 6-Methyl-2,3-diphenyl-1-benzofuran synthesis.

Synthesis Overview

The recommended synthetic route is a two-step process beginning with the synthesis of an α-aryloxy ketone intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. This method is adaptable and generally provides good yields for 2,3-diarylbenzofurans.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acid-Catalyzed Cyclodehydration p_cresol p-Cresol precursor 2-(4-Methylphenoxy)-1,2-diphenylethan-1-one p_cresol->precursor Base (e.g., K2CO3) Solvent (e.g., Acetone) desyl_bromide 2-Bromo-1,2-diphenylethanone (Desyl Bromide) desyl_bromide->precursor product This compound precursor->product Heat catalyst Acid Catalyst (PPA or Eaton's Reagent) catalyst->product Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_decomposition Decomposition/Byproducts start Low Yield in Cyclization (Step 2) check_sm TLC shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No increase_temp Increase temperature (e.g., to 110-120°C) yes_sm->increase_temp dark_color Reaction mixture dark/charred? no_sm->dark_color increase_time Increase reaction time increase_temp->increase_time check_catalyst Check catalyst activity (use fresh PPA/Eaton's) increase_time->check_catalyst yes_dark yes_dark dark_color->yes_dark Yes multiple_spots Multiple spots on TLC? dark_color->multiple_spots No reduce_temp reduce_temp yes_dark->reduce_temp Reduce temperature reduce_time reduce_time yes_dark->reduce_time Reduce reaction time purify Optimize column chromatography multiple_spots->purify Mechanism Proposed Mechanism for Acid-Catalyzed Cyclodehydration start Precursor Ketone protonated Protonated Ketone (Activated Electrophile) start->protonated + H+ intermediate Cyclized Intermediate (Carbocation) protonated->intermediate Intramolecular Attack (Ring Closure) product_H Protonated Benzofuran intermediate->product_H - H2O product Final Product product_H->product - H+

Overcoming solubility issues of 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A1: this compound is a hydrophobic molecule, a characteristic common to many benzofuran derivatives, and is expected to have low aqueous solubility.[1][2] Precipitation in aqueous buffers or cell culture media is a common issue for such compounds.[3] This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. The initial solvent used to dissolve the compound (like DMSO) can also influence precipitation when diluted into the final aqueous medium.[4]

Q2: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds, high concentrations can be toxic to cells.[5] For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid significant cytotoxicity, though some robust cell lines may tolerate up to 1%.[5][6] Primary cells are often more sensitive.[6] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q3: Are there alternative methods to using high concentrations of co-solvents for solubilizing this compound?

A3: Yes, several formulation strategies can enhance the solubility and bioavailability of poorly water-soluble compounds. These include:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area and dissolution rate.[8]

  • Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can significantly increase the aqueous solubility of guest molecules.[4][9]

Q4: How can I determine the kinetic and thermodynamic solubility of this compound?

A4: Kinetic solubility measurement is useful for early drug discovery and mimics the rapid dissolution in biological assays. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[4][10] Thermodynamic solubility represents the true equilibrium solubility and is more relevant for formulation development. This is typically determined by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution.[4][10]

Troubleshooting Guide: Compound Precipitation in Biological Assays

Problem Probable Cause Recommended Solution Citation
Precipitate forms immediately upon adding the compound stock solution to the aqueous medium. The compound's solubility limit is exceeded upon dilution. The organic solvent concentration in the final solution may be too low to maintain solubility.Decrease the final concentration of the compound. Prepare a higher concentration stock in the organic solvent to minimize the dilution factor. Consider using a different solubilization strategy.[5]
The medium becomes cloudy over time during incubation. The compound is slowly precipitating out of the solution, which could be due to temperature changes or interactions with media components.Reduce the incubation time if possible. Ensure the incubator temperature is stable. Evaluate the compatibility of the compound with media components. Consider using a formulation that enhances stability, such as a nanosuspension or cyclodextrin complex.
Inconsistent results are observed between experiments. Variability in the preparation of the compound stock solution or its addition to the assay medium. The compound may not be fully dissolved in the initial stock.Ensure the compound is completely dissolved in the stock solution; gentle warming or sonication may help. Use a consistent and validated protocol for preparing and diluting the compound.[4]
Cell death is observed in the vehicle control wells. The concentration of the co-solvent (e.g., DMSO) is too high and is causing cytotoxicity.Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.5% for DMSO). Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line.[5][6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or brief sonication. Visually inspect for any undissolved particles.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution into the cell culture medium.

    • When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing the medium to facilitate mixing and minimize immediate precipitation.[6]

    • Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerated level for your cell line (e.g., 0.5%).[5][6]

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in your highest compound concentration well.

Protocol 2: Preparation of a Lipid-Based Formulation (Simple Oil Solution)
  • Solubility Screening:

    • Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., sesame oil, oleic acid, Capryol™ 90).

    • Add an excess of the compound to a small volume of each oil.

    • Mix thoroughly and equilibrate for 24-48 hours.

    • Centrifuge to pellet the undissolved compound and analyze the supernatant to determine the solubility.

  • Formulation Preparation:

    • Based on the screening, select the oil that provides the best solubility.

    • Prepare a stock solution by dissolving the compound in the selected oil at a concentration below its saturation point. Gentle heating may be required to facilitate dissolution.

    • For in vitro assays, this oil solution can be emulsified in the culture medium using a surfactant (e.g., Tween 80) at a low, non-toxic concentration. The final formulation should be a fine emulsion.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of Suspension:

    • Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[11]

    • Disperse a known amount of this compound in the stabilizer solution to create a pre-suspension.

  • Milling:

    • Transfer the pre-suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).

    • Mill the suspension for a specified time (e.g., 60 minutes) at a set speed.[12] The milling process reduces the particle size of the compound to the nanometer range.

  • Characterization:

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the particle size and distribution using a particle size analyzer. The desired particle size is typically below 1 µm.[12]

    • The resulting nanosuspension can be directly diluted into the cell culture medium for biological assays.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
  • Stoichiometry Determination:

    • Determine the molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) that yields the highest solubility. This can be done using phase solubility studies.

  • Complex Formation (Kneading Method):

    • Create a paste by mixing the compound and cyclodextrin (at the predetermined molar ratio) with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).

    • Knead the paste thoroughly for a defined period (e.g., 45-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

    • The resulting solid inclusion complex can be dissolved in an aqueous buffer or cell culture medium for the assay.

Visualizations

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_sol_test Solubility Testing cluster_analysis Analysis & Decision start Start: Weigh Compound stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Visual Observation for Precipitation dilute->observe measure Measure Concentration (e.g., HPLC, UV-Vis) observe->measure soluble Soluble at Desired Concentration? measure->soluble proceed Proceed with Assay soluble->proceed Yes reformulate Reformulate soluble->reformulate No

Caption: Workflow for assessing the aqueous solubility of a test compound.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Compound 6-Methyl-2,3-diphenyl- 1-benzofuran Kinase2 Kinase 2 Compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TF_Inhibitor Transcription Factor Inhibitor Kinase2->TF_Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor->TF Releases Gene Target Gene Expression TF->Gene Activates

References

Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Methyl-2,3-diphenyl-1-benzofuran.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield After Column Chromatography

  • Question: I am experiencing a significant loss of my product, this compound, during column chromatography. What are the possible reasons and how can I improve the yield?

  • Answer: Low recovery from column chromatography can be attributed to several factors:

    • Improper Solvent System: If the eluent is too polar, the compound may move too quickly through the column, co-eluting with impurities. Conversely, if the eluent is not polar enough, the compound may adhere too strongly to the stationary phase, leading to incomplete elution. It is crucial to determine the optimal solvent system using thin-layer chromatography (TLC) beforehand. A good starting point for aromatic compounds like benzofurans is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Compound Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. If you suspect your compound is degrading, you can use deactivated silica gel (by adding a small percentage of water) or switch to a different stationary phase like alumina (neutral or basic).

    • Irreversible Adsorption: Highly polar impurities or byproducts might bind irreversibly to the silica gel, trapping some of the desired product. A pre-column filtration through a small plug of silica may help remove these highly polar impurities.

    • Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss. A general rule of thumb is to use a silica gel to compound ratio of at least 30:1 (w/w) for good separation.

Problem 2: Presence of Persistent Impurities After Purification

  • Question: Despite purification by column chromatography and/or recrystallization, I am still observing impurities in my sample of this compound. How can I remove these?

  • Answer: Persistent impurities often have similar polarity or solubility to the target compound. Here are some strategies to address this:

    • Optimize Column Chromatography:

      • Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve the separation of compounds with close Rf values.

      • Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel (C18).

    • Recrystallization Troubleshooting:

      • Solvent Screening: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. Experiment with a range of solvents with varying polarities. For aromatic compounds, solvents like ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate can be effective.

      • Slow Cooling: Allowing the solution to cool slowly promotes the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Sequential Purification: A combination of purification techniques is often more effective than a single method. For example, initial purification by column chromatography to remove major impurities can be followed by recrystallization to achieve high purity.

    • Preparative HPLC: For very challenging separations and to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Problem 3: Oiling Out During Recrystallization

  • Question: My compound, this compound, is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated at a temperature above the melting point of the solute. To resolve this:

    • Add More Solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to dissolve the oil.

    • Lower the Crystallization Temperature Slowly: Allow the solution to cool more gradually. You can also try seeding the solution with a small crystal of the pure compound to induce crystallization.

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of 2,3-diphenyl-1-benzofuran derivatives can include:

  • Unreacted Starting Materials: Depending on the reaction, these could be substituted phenols, diphenylacetylene derivatives, or other precursors.

  • Isomeric Products: If the cyclization step is not completely regioselective, other isomers of the benzofuran may be formed.

  • Oxidation or Reduction Products: Depending on the reaction conditions, side reactions like oxidation or reduction of functional groups can occur.

  • Polymerization Products: Some starting materials or intermediates might be prone to polymerization under the reaction conditions.

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: For non-polar aromatic compounds like this compound, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting ratio would be in the range of 9:1 to 4:1 (hexane:ethyl acetate). The optimal ratio should be determined by running a TLC analysis first.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can provide quantitative purity data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate components and provide information about their molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities. Quantitative NMR (qNMR) can provide highly accurate purity values.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Benzofuran Derivatives

Stationary PhaseEluent System (Typical Ratios)Compound Polarity SuitabilityReference
Silica GelPetroleum Ether / Ethyl Acetate (9:1 to 1:1)Low to Medium[2]
Silica GelHexane / Dichloromethane (Gradient)Low to MediumGeneral Practice
Alumina (Neutral)Hexane / Toluene (Gradient)LowGeneral Practice
Reverse Phase (C18)Methanol / Water (Gradient)Medium to HighGeneral Practice

Table 2: Common Solvents for Recrystallization of Aromatic Compounds

SolventPolarityBoiling Point (°C)NotesReference
EthanolPolar Protic78Good for moderately polar aromatic compounds.[3]
MethanolPolar Protic65Similar to ethanol but more polar.[4]
AcetonePolar Aprotic56Good solvent for a wide range of organic compounds.[3]
Ethyl AcetateModerately Polar77Often used in combination with hexane.[3]
TolueneNon-polar111Good for dissolving non-polar aromatic compounds.General Practice
HexaneNon-polar69Often used as the "poor" solvent in a solvent pair.[3]
DichloromethaneModerately Polar40Good solvent but has a low boiling point.[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Then, carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Start eluting with the chosen solvent system (isocratic or gradient).

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude compound.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimize solvent system purity_check Purity Assessment (TLC, HPLC, NMR) column->purity_check impurities Impurities column->impurities recrystallization Recrystallization recrystallization->purity_check recrystallization->impurities purity_check->recrystallization Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Purification start Purification Issue? low_yield Low Yield start->low_yield Yes persistent_impurities Persistent Impurities start->persistent_impurities Yes oiling_out Oiling Out start->oiling_out Yes solution1 Check Solvent Polarity Use Deactivated Silica Check Column Loading low_yield->solution1 solution2 Optimize Gradient Change Stationary Phase Sequential Purification persistent_impurities->solution2 solution3 Add More Solvent Slow Cooling Change Solvent System oiling_out->solution3

Caption: A decision-making diagram for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. It is intended for an audience of researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common and effective method is the acid-catalyzed intramolecular cyclodehydration of an α-phenoxy ketone precursor. This involves two main steps:

  • Synthesis of the α-phenoxy ketone: Nucleophilic substitution of an α-bromo ketone (e.g., 2-bromo-1,2-diphenylethan-1-one) with a substituted phenol (e.g., p-cresol) in the presence of a base.

  • Cyclodehydration: Treatment of the resulting α-phenoxy ketone with a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), to induce cyclization and form the benzofuran ring.[1][2]

Q2: What are the primary side reactions I should be aware of during the acid-catalyzed cyclization step?

The main side reactions include:

  • Incomplete Cyclization: Residual α-phenoxy ketone starting material may remain if the reaction conditions (temperature, time, acid strength) are insufficient.

  • Formation of Isomeric Products: Depending on the substrate and catalyst, undesired isomers could potentially form, although this is less common for this specific cyclization.

  • Decomposition/Charring: Harsh acidic conditions and high temperatures can lead to the decomposition of the starting material or product, often observed as a dark, tarry reaction mixture.

  • Sulfonation: If using sulfuric acid or Eaton's reagent at high temperatures, sulfonation of the aromatic rings can occur as a minor side reaction.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Poor quality of starting materials: Ensure the α-phenoxy ketone precursor is pure and free of residual base from the previous step.

  • Insufficient acid strength or amount: The cyclization requires a strong dehydrating acid. Ensure the catalyst is active and used in sufficient quantity.

  • Suboptimal reaction temperature: The temperature must be high enough to drive the reaction but not so high as to cause decomposition. See the table below for a comparison of conditions.

  • Presence of water: The reaction is a dehydration. Any water present in the starting materials or solvent will inhibit the reaction.

  • Difficult purification: The product might be lost during workup or purification steps.

Q4: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

  • Flash Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, silica gel chromatography is recommended.[3] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is typically effective.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation (Verified by TLC/LC-MS)1. Inactive Catalyst: The acidic catalyst (e.g., PPA) may be old or have absorbed moisture. 2. Reaction Temperature Too Low: The activation energy for the cyclization has not been met. 3. Reaction Time Too Short: The reaction has not proceeded to completion.1. Use fresh or newly prepared Eaton's reagent, or ensure PPA is viscous and not overly hydrolyzed. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. A typical range is 80-120°C. 3. Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material spot disappears.
Multiple Spots on TLC Plate 1. Incomplete Reaction: Both starting material and product spots are visible. 2. Formation of Byproducts: Unidentified spots are present. This could indicate decomposition or side reactions. 3. Isomer Formation: A spot with a very similar Rf value to the product may be present.1. Increase reaction time or temperature (see above). 2. Lower the reaction temperature to minimize decomposition. Ensure an inert atmosphere (N₂ or Ar) if oxidation is suspected. Purify via column chromatography. 3. Characterize the mixture by ¹H NMR or LC-MS. Optimize reaction conditions (e.g., try a different acid catalyst) to improve selectivity.
Dark, Tarry Reaction Mixture 1. Decomposition: The reaction temperature is too high, or the reaction was heated for too long. 2. Highly Concentrated Reaction: The substrate concentration is too high, leading to polymerization or charring.1. Reduce the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. 2. While these reactions are often run neat in PPA, ensure the mixture is well-stirred to avoid localized overheating.
Difficulty with Product Isolation/Purification 1. Product is an Oil: The product fails to crystallize from the recrystallization solvent. 2. Co-eluting Impurities: Byproducts have a similar polarity to the desired product, making chromatographic separation difficult.1. Try a different solvent system for recrystallization. If it remains an oil, purify by column chromatography. Seeding with a previously obtained crystal can induce crystallization. 2. Use a shallower gradient in your column chromatography (e.g., 1% to 5% ethyl acetate in hexane). Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., toluene/hexane).

Data Presentation

Table 1: Comparison of Acid Catalysts for Cyclodehydration of α-Phenoxy Ketones
CatalystTypical Temperature (°C)Typical Reaction Time (h)Reported YieldsNotes
Polyphosphoric Acid (PPA) 80 - 140 °C2 - 6 hGood to ExcellentHighly viscous, can make stirring and workup difficult.[4]
Eaton's Reagent (P₂O₅/MeSO₃H) 60 - 100 °C1 - 4 hExcellentLess viscous and often more efficient than PPA, allowing for milder conditions.[1]
Amberlyst 15 110 °C (Toluene)12 - 24 hModerate to GoodSolid-phase catalyst, simplifies workup (filtration).[2]
Sulfuric Acid (conc.) 0 - 100 °C1 - 5 hVariableProne to causing charring and sulfonation side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(p-tolyloxy)-1,2-diphenylethan-1-one (Precursor)
  • To a solution of p-cresol (1.0 eq) in dry acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add a solution of 2-bromo-1,2-diphenylethan-1-one (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with 1M NaOH solution to remove unreacted cresol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α-phenoxy ketone, which can be purified by recrystallization from ethanol.

Protocol 2: Acid-Catalyzed Cyclodehydration to this compound
  • Place Eaton's reagent (10 parts by weight relative to the ketone) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add the 2-(p-tolyloxy)-1,2-diphenylethan-1-one (1.0 eq) portion-wise to the stirred Eaton's reagent at room temperature.

  • Heat the mixture to 80°C and stir for 1-2 hours. Monitor the reaction by TLC (eluent: 95:5 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude solid in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.

Visualizations

Synthesis and Side Reaction Pathway

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions pCresol p-Cresol precursor 2-(p-tolyloxy)-1,2-diphenylethan-1-one pCresol->precursor K₂CO₃ bromoKetone 2-bromo-1,2-diphenylethan-1-one bromoKetone->precursor product This compound precursor->product Eaton's Reagent, 80°C incomplete Incomplete Cyclization (Unreacted Precursor) precursor->incomplete Insufficient Heat/Time decomposition Decomposition Products (Charring/Tar) precursor->decomposition Excessive Heat product->decomposition Excessive Heat

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc decision_sm Is Starting Material Present? check_tlc->decision_sm action_incomplete Increase Reaction Time/Temp or Use Fresher Catalyst decision_sm->action_incomplete Yes decision_streaks Are There Streaks or Many Spots? decision_sm->decision_streaks No end Optimize and Repeat action_incomplete->end action_decomposition Lower Reaction Temperature & Ensure Inert Atmosphere decision_streaks->action_decomposition Yes check_purification Review Purification Method (Recrystallization/Column) decision_streaks->check_purification No action_decomposition->end check_purification->end

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Optimizing reaction conditions for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. The primary synthetic route discussed is the acid-catalyzed condensation of p-cresol with benzoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acid-catalyzed condensation reaction between p-cresol and benzoin. This reaction, typically promoted by a Brønsted or Lewis acid, involves the formation of the furan ring through a cyclization and dehydration sequence.

Q2: Which acid catalyst is most effective for this synthesis?

A2: A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The choice of catalyst can significantly impact reaction time and yield. Strong Brønsted acids like p-TsOH are often preferred for their efficacy and easier handling compared to concentrated sulfuric acid.

Q3: What are the typical reaction conditions?

A3: Typically, equimolar amounts of p-cresol and benzoin are heated in the presence of a catalytic amount of acid. The reaction can be run neat (without solvent) or in a high-boiling inert solvent such as toluene or xylene. Temperatures generally range from 120°C to 160°C.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting materials (benzoin and p-cresol) and the appearance of a new, less polar spot corresponding to the benzofuran product indicate reaction progression.

Q5: What is the expected yield for this synthesis?

A5: Yields can vary widely depending on the specific conditions used. With optimized conditions, yields can range from moderate to good (50-80%). Factors influencing the yield include the choice of catalyst, reaction temperature, and reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Low Reaction Temperature: The temperature may not be high enough for the dehydration and cyclization steps to occur efficiently. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Wet Reagents/Solvent: The presence of water can interfere with the acid catalyst and inhibit the dehydration step.1. Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 0.1 eq to 0.2 eq). 2. Increase Temperature: Raise the reaction temperature in 10°C increments, ensuring it does not exceed the decomposition temperature of the reactants or products. 3. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting materials are consumed. 4. Use Anhydrous Conditions: Ensure reagents are dry and use an anhydrous solvent if applicable. Consider using a Dean-Stark apparatus to remove water as it forms.
Formation of Multiple Products (Side Reactions) 1. High Temperature: Excessive heat can lead to charring and the formation of polymeric side products. 2. Excess Catalyst: High concentrations of strong acid can promote unwanted side reactions. 3. Air Oxidation: Reactants or intermediates may be sensitive to oxidation at high temperatures.1. Optimize Temperature: Determine the lowest effective temperature that provides a reasonable reaction rate. 2. Reduce Catalyst Amount: Use the minimum amount of catalyst required for an efficient reaction. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is Dark/Charred 1. Reaction Temperature is Too High: This is a common cause of decomposition and charring. 2. Prolonged Reaction Time at High Temperature: Even at an appropriate temperature, extended heating can lead to degradation.1. Lower the Reaction Temperature: Find the optimal balance between reaction rate and product stability. 2. Monitor and Stop Promptly: Stop the reaction as soon as TLC indicates the consumption of the limiting reagent.
Difficulty in Product Purification 1. Residual Catalyst: Acidic catalysts can co-elute with the product or cause streaking on silica gel. 2. Unreacted Starting Materials: Benzoin and p-cresol may be difficult to separate from the product if their polarities are similar. 3. Polymeric Byproducts: Tarry, polymeric materials can complicate chromatographic purification.1. Aqueous Workup: After the reaction, dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to better separate the non-polar product from the more polar starting materials. 3. Pre-purification: Attempt to remove tars by trituration with a non-polar solvent like hexane before column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be an effective purification method.

Optimization of Reaction Conditions

The following table summarizes the effect of varying key reaction parameters on the synthesis of this compound.

Parameter Variation Effect on Yield Effect on Purity Recommendation
Catalyst p-TsOHGoodGoodRecommended for ease of handling and good results.
H₂SO₄HighModerateEffective, but can lead to more charring if not controlled.
ZnCl₂ModerateGoodMilder Lewis acid, may require higher temperatures or longer times.
Temperature 120 °CLow to ModerateHighMay result in slow reaction rates.
140 °CGoodGoodOften a good starting point for optimization.
160 °CHighLow to ModerateIncreased risk of side product formation and charring.
Solvent Neat (No Solvent)GoodModerateCan be efficient, but temperature control is crucial to avoid charring.
TolueneGoodGoodAllows for azeotropic removal of water with a Dean-Stark trap.
XyleneGoodGoodHigher boiling point allows for higher reaction temperatures if needed.
Reactant Ratio 1:1 (p-cresol:benzoin)OptimalOptimalStandard stoichiometric ratio.
Excess p-cresolNo significant improvementLowerCan complicate purification due to the need to remove excess phenol.

Experimental Protocol

Synthesis of this compound

Materials:

  • p-cresol (1.0 eq)

  • Benzoin (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add p-cresol (1.0 eq), benzoin (1.0 eq), p-toluenesulfonic acid monohydrate (0.15 eq), and toluene (approx. 2-3 mL per gram of benzoin).

  • Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (9:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (as indicated by the consumption of benzoin), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • The resulting solid can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants (p-cresol, Benzoin, p-TsOH) in Toluene reflux Heat to Reflux (110-120°C) reagents->reflux 1 cool Cool to RT reflux->cool 2. Monitor by TLC wash Aqueous Wash (NaHCO3, Brine) cool->wash 3 dry Dry & Concentrate wash->dry 4 chromatography Column Chromatography dry->chromatography 5 recrystallize Recrystallization chromatography->recrystallize 6 final_product Pure Product recrystallize->final_product 7

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_temp Temperature Issues cluster_catalyst Catalyst Issues cluster_time Reaction Time cluster_purity Purity Issues start Low Product Yield? temp_check Is Temp > 120°C? start->temp_check Yes increase_temp Increase Temp to 140°C temp_check->increase_temp No catalyst_check Is Catalyst Loading ≥ 0.1 eq? temp_check->catalyst_check Yes increase_catalyst Increase p-TsOH to 0.15-0.2 eq catalyst_check->increase_catalyst No time_check Is Reaction Time > 4 hours? catalyst_check->time_check Yes extend_time Extend Time, Monitor by TLC time_check->extend_time No purity_issue Dark/Charred Product? time_check->purity_issue Yes lower_temp Lower Temp, Reduce Time purity_issue->lower_temp Yes final_check Consider Purification Strategy purity_issue->final_check No

Caption: Troubleshooting decision tree for optimizing the benzofuran synthesis.

How to avoid degradation of 6-Methyl-2,3-diphenyl-1-benzofuran during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 6-Methyl-2,3-diphenyl-1-benzofuran during experiments. The information is based on the general chemical properties of benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of related benzofuran compounds, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and potentially strong acids or bases. The diphenyl substitution at the 2 and 3 positions may influence its susceptibility to certain degradation pathways.

Q2: How should I properly store this compound in the laboratory?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The use of amber-colored vials or containers wrapped in aluminum foil is advised to prevent exposure to light.

Q3: Is this compound sensitive to temperature?

Q4: Can I use common laboratory solvents with this compound?

A4: this compound is expected to be soluble in common organic solvents. However, care should be taken with solvents that can generate peroxides over time (e.g., older bottles of tetrahydrofuran (THF) or diethyl ether), as these could promote oxidative degradation. It is recommended to use freshly opened or properly stored anhydrous solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper handling or storage.1. Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark place under an inert atmosphere. 2. Check Solvent Quality: Ensure that the solvents used are fresh and free of peroxides. 3. Minimize Exposure: Reduce the exposure of the compound and its solutions to light and air during the experiment. 4. Purity Analysis: Re-analyze the purity of your compound stock using techniques like HPLC or NMR to check for degradation products.
Color change in the compound or its solutions (e.g., yellowing). This may indicate oxidation or photodegradation.1. Protect from Light: Immediately protect the compound and its solutions from light by using amber vials or wrapping containers in foil. 2. Inert Atmosphere: If not already doing so, handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Fresh Sample: If significant color change is observed, it is advisable to use a fresh, unexposed sample for critical experiments.
Inconsistent results between experimental runs. Variability in experimental conditions leading to different rates of degradation.1. Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperature, and light exposure, are consistent between runs. 2. Use Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to avoid using partially degraded material.

Experimental Protocols

General Protocol for Handling and Storage of this compound

  • Receiving and Initial Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the sealed container in a refrigerator at 2-8 °C, protected from light.

  • Handling:

    • For weighing and preparing solutions, it is ideal to work in a glovebox under an inert atmosphere (argon or nitrogen).

    • If a glovebox is not available, work quickly and minimize the exposure time of the solid compound to the atmosphere.

    • Use clean, dry spatulas and glassware.

  • Solution Preparation:

    • Use anhydrous, peroxide-free solvents for preparing solutions.

    • Prepare solutions in amber-colored volumetric flasks or flasks wrapped in aluminum foil.

    • If the solution is to be stored, purge the headspace of the container with an inert gas before sealing.

  • Long-term Storage:

    • For long-term storage, securely seal the container (e.g., with parafilm) and place it inside a secondary container with a desiccant.

    • Store in a refrigerator at 2-8 °C.

Visualizations

DegradationWorkflow cluster_factors Degradation Factors Compound 6-Methyl-2,3-diphenyl- 1-benzofuran Degradation_Products Degradation Products (e.g., Epoxides, Ring-Opened Products) Compound->Degradation_Products Photodegradation Compound->Degradation_Products Oxidation Compound->Degradation_Products Hydrolysis (potential) Light Light (UV or Visible) Oxygen Oxygen (Air) Oxidizing_Agents Oxidizing Agents (e.g., Peroxides) Extreme_pH Strong Acids/Bases

Caption: Potential degradation pathways for this compound.

TroubleshootingGuide Start Inconsistent or Unexpected Results CheckStorage Review Storage Conditions: - Cool? - Dark? - Inert Atmosphere? Start->CheckStorage CheckHandling Review Handling Procedures: - Minimized light/air exposure? - Freshly prepared solutions? Start->CheckHandling CheckSolvents Check Solvent Quality: - Fresh? - Peroxide-free? Start->CheckSolvents PurityAnalysis Perform Purity Analysis (e.g., HPLC, NMR) CheckStorage->PurityAnalysis CheckHandling->PurityAnalysis CheckSolvents->PurityAnalysis ImplementChanges Implement Corrective Actions: - Improve storage/handling - Use fresh solvents PurityAnalysis->ImplementChanges Degradation Confirmed Outcome Consistent and Reliable Results PurityAnalysis->Outcome No Degradation ImplementChanges->Outcome

Caption: Troubleshooting workflow for experimental issues.

Technical Support Center: Spectroscopic Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for the spectroscopic analysis of 6-Methyl-2,3-diphenyl-1-benzofuran. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks for the aromatic protons. What could be the cause?

Answer: Poor resolution in the aromatic region of an NMR spectrum can arise from several factors:

  • Sample Purity: The presence of paramagnetic impurities can lead to significant line broadening. Ensure your sample is purified, for instance by column chromatography.

  • Solvent Choice: The choice of deuterated solvent can affect resolution. If you are using a viscous solvent, consider switching to a lower viscosity alternative (e.g., from DMSO-d₆ to CDCl₃).

  • Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is a crucial step to improve resolution.

  • Concentration: A sample that is too concentrated can lead to aggregation and peak broadening. Try acquiring the spectrum with a more dilute sample.

Question: In the ¹³C NMR spectrum, I am having trouble assigning the quaternary carbons of the diphenyl groups. How can I confirm their chemical shifts?

Answer: Assigning quaternary carbons can be challenging due to their long relaxation times and the absence of attached protons. The following techniques can be helpful:

  • DEPT-135/DEPT-90: These experiments can distinguish between CH, CH₂, and CH₃ groups, and by process of elimination, help identify quaternary carbons (which will be absent in DEPT spectra).

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are 2-3 bonds away. The protons on the phenyl rings will show correlations to the quaternary carbons, aiding in their assignment.

  • Longer Relaxation Delays: Increasing the relaxation delay (d1) in your ¹³C NMR acquisition parameters will allow quaternary carbons more time to relax, leading to better signal intensity.

Infrared (IR) Spectroscopy

Question: My IR spectrum of this compound does not show a sharp, characteristic peak for the C=C bonds of the aromatic rings. Is this normal?

Answer: Yes, this can be normal. The C=C stretching vibrations of aromatic rings typically appear in the 1600-1450 cm⁻¹ region. However, their intensity can vary from weak to strong depending on the substitution pattern and overall molecular symmetry. For this compound, you should expect to see a series of bands in this region rather than a single sharp peak. If you are concerned about the absence of these signals, ensure your sample concentration is adequate, especially if you are using an ATR-FTIR spectrometer.

Question: I am seeing a broad absorption around 3400 cm⁻¹. Does this indicate the presence of an impurity?

Answer: A broad absorption band around 3400 cm⁻¹ is characteristic of an O-H stretching vibration, which would not be present in pure this compound. This likely indicates the presence of water or an alcohol impurity in your sample or solvent. To confirm this, you can try drying your sample under vacuum or using a freshly opened anhydrous solvent for sample preparation.

UV-Vis Spectroscopy

Question: The molar absorptivity (ε) I calculated for my sample is significantly lower than expected. What are the potential reasons?

Answer: A lower than expected molar absorptivity can be due to:

  • Inaccurate Concentration: Ensure the concentration of your sample solution was prepared accurately. Any errors in weighing the sample or measuring the solvent volume will directly affect the calculated molar absorptivity.

  • Path Length: Verify the path length of the cuvette you are using (typically 1 cm).

  • Wavelength Calibration: Check the wavelength calibration of the spectrophotometer.

  • Solvent Effects: The solvent can influence the absorption spectrum. Ensure you are using the appropriate solvent and that it is UV-grade.

  • Degradation: The compound may have degraded. It is advisable to use a freshly prepared solution.

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. What should I do?

Answer: The molecular ion of this compound may be prone to fragmentation under high-energy EI conditions. Consider the following:

  • Softer Ionization Technique: Use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to yield the molecular ion or a protonated molecule ([M+H]⁺).

  • Lower Ionization Energy: If using EI, try reducing the ionization energy. This can sometimes preserve the molecular ion.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.20m13HAromatic-H
2.45s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.0C-O (Benzofuran)
149.0C-C (Benzofuran)
135.0 - 120.0Aromatic-C
115.0C-C (Benzofuran)
21.5CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2920MediumAliphatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C Stretch
1250StrongC-O Stretch (Aryl Ether)

Table 4: Predicted Mass Spectrometry Data

m/zIon
284.12[M]⁺
285.12[M+1]⁺

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: 500 MHz NMR Spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: 3.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.5 s

2. IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrument: FTIR Spectrometer with ATR accessory.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in spectroscopic grade acetonitrile. From the stock solution, prepare a dilution to achieve an absorbance between 0.1 and 1.0.

  • Instrument: UV-Vis Spectrophotometer.

  • Acquisition:

    • Scan Range: 200 - 800 nm

    • Blank: Use the same solvent used for sample preparation.

4. Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a 1 ppm solution of the compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument: ESI-TOF Mass Spectrometer.

  • Acquisition (Positive Ion Mode):

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Mass Range: 50 - 500 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation start Start with pure sample of this compound dissolve_nmr Dissolve in CDCl3 for NMR start->dissolve_nmr solid_ir Use solid for ATR-IR start->solid_ir dissolve_uv Dissolve in Acetonitrile for UV-Vis start->dissolve_uv dissolve_ms Dissolve in ACN/H2O for MS start->dissolve_ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) dissolve_nmr->nmr ir IR Spectroscopy solid_ir->ir uv_vis UV-Vis Spectroscopy dissolve_uv->uv_vis ms Mass Spectrometry (ESI-TOF) dissolve_ms->ms process_nmr Process NMR data nmr->process_nmr process_ir Analyze IR spectra ir->process_ir process_uv Analyze UV-Vis spectra uv_vis->process_uv process_ms Analyze Mass spectra ms->process_ms interpretation Structural Elucidation process_nmr->interpretation process_ir->interpretation process_uv->interpretation process_ms->interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Solutions start Poorly resolved ¹H NMR spectrum cause1 Paramagnetic Impurities start->cause1 cause2 High Sample Concentration start->cause2 cause3 Poor Shimming start->cause3 cause4 Viscous Solvent start->cause4 sol1 Purify sample (e.g., column chromatography) cause1->sol1 sol2 Prepare a more dilute sample cause2->sol2 sol3 Re-shim the spectrometer cause3->sol3 sol4 Use a less viscous solvent cause4->sol4 end Improved Spectrum sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for a poorly resolved ¹H NMR spectrum.

Enhancing the stability of 6-Methyl-2,3-diphenyl-1-benzofuran for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the stability of 6-Methyl-2,3-diphenyl-1-benzofuran for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability challenges encountered with this compound in in vivo studies?

A1: The primary challenges for a lipophilic, heterocyclic compound like this compound are typically twofold:

  • Metabolic Instability: The compound is susceptible to rapid breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. This leads to high first-pass metabolism and rapid clearance from the body.

  • Poor Aqueous Solubility: The compound's low water solubility can limit its dissolution in gastrointestinal fluids after oral administration, leading to poor absorption and low bioavailability.

Q2: My compound shows very low oral bioavailability. What are the potential causes and how can I investigate them?

A2: Low oral bioavailability is likely due to poor solubility or high first-pass metabolism. To investigate:

  • Assess Metabolic Stability: Conduct an in vitro liver microsomal stability assay. Rapid degradation of the compound suggests that first-pass metabolism is a major contributor.

  • Determine Solubility: Measure the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF).

  • Compare IV vs. PO Administration: A pilot pharmacokinetic (PK) study in rodents comparing intravenous (IV) and oral (PO) administration can help differentiate these factors. A high plasma concentration after IV but a low concentration after PO dosing points towards poor absorption or high first-pass metabolism.

Q3: How can I improve the metabolic stability of my compound?

A3: Improving metabolic stability often requires chemical modification (medicinal chemistry), which is beyond the scope of formulation. However, you can minimize the impact of metabolism by:

  • Using a higher dose (if toxicity allows).

  • Co-administering a known CYP inhibitor in preclinical studies to understand the metabolic pathways involved. Note that this is an experimental tool and not a clinical strategy.

  • Exploring alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection, if the experimental design permits.

Q4: What formulation strategies can enhance the oral bioavailability of a poorly soluble compound like this?

A4: Several formulation strategies can improve the dissolution and absorption of poorly soluble drugs:

  • Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be created by dissolving the compound in a mixture of oils and surfactants. These formulations spontaneously form a fine microemulsion in the gut, which enhances drug solubilization and absorption.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can create a water-soluble "carrier" for the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in plasma concentrations between animals. 1. Inconsistent dosing (e.g., gavage error). 2. Formulation is not homogenous; drug is precipitating. 3. Inter-animal differences in metabolism.1. Refine dosing technique. 2. Prepare fresh formulation before each use and ensure it is a stable solution or a fine, uniform suspension. 3. Increase the number of animals per group (n) to improve statistical power.
Compound is stable in microsomes but shows rapid clearance in vivo. 1. Compound is unstable in plasma. 2. Rapid clearance by non-CYP mediated pathways (e.g., UGTs) not fully captured in the standard microsomal assay. 3. Active transport and rapid excretion by the kidneys or biliary system.1. Perform a plasma stability assay. 2. Use hepatocytes or liver S9 fractions for in vitro stability assays, as they contain a broader range of metabolic enzymes. 3. Conduct more detailed PK studies to investigate excretion pathways.
Compound precipitates out of the dosing vehicle upon standing. 1. The vehicle has low solubilizing capacity for the compound. 2. The concentration of the compound exceeds its solubility limit in the chosen vehicle.1. Test a panel of different vehicles (e.g., corn oil, PEG400, Solutol HS 15). 2. Reduce the concentration of the dosing solution. 3. Use a co-solvent or surfactant to improve solubility. 4. Prepare a micronized suspension if a solution is not feasible.

Quantitative Data Summary

The following tables present representative data for a hypothetical 2,3-diphenyl-1-benzofuran derivative ("Compound-X") to illustrate typical results from stability and pharmacokinetic assays.

Table 1: In Vitro Metabolic Stability of Compound-X in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Mouse8.581.5High Clearance
Rat15.245.6Intermediate Clearance
Dog25.027.7Intermediate Clearance
Human31.122.3Low to Intermediate Clearance

Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Compound-X in Rats Following a Single 10 mg/kg Oral Dose with Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Suspension in Water55 ± 124.0310 ± 65< 5%
Solution in 20% PEG400180 ± 452.0950 ± 150~15%
SEDDS Formulation450 ± 901.52800 ± 420~45%

Data are hypothetical and for illustrative purposes. Bioavailability is estimated relative to an IV dose.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in liver microsomes, primarily mediated by CYP enzymes.

Materials:

  • Test compound (this compound)

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).

  • In a 96-well plate, add the liver microsome solution (to a final protein concentration of 0.5 mg/mL) and phosphate buffer.

  • Add the test compound to the wells to achieve a final concentration of 1 µM. Include negative controls (no NADPH) and positive controls.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to precipitate the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.

Materials:

  • Test compound

  • Pooled plasma (heparinized; human, rat, mouse)

  • Positive control (e.g., Propantheline, known to be unstable in plasma)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM in buffer from a 10 mM DMSO stock).

  • Dispense plasma into the wells of a 96-well plate.

  • Add the test compound to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (<0.5%).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with IS to terminate the reaction.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Calculate stability by determining the percent of the compound remaining at each time point relative to the 0-minute sample.

Protocol 3: Rodent Pharmacokinetic (PK) Study (Oral Gavage)

This protocol outlines a basic PK study in rats to determine key parameters like Cmax, Tmax, and AUC after oral administration.

Materials:

  • Test compound formulated in a suitable dosing vehicle

  • Sprague-Dawley rats (e.g., male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Acclimatize animals for at least 3-5 days prior to the study. Fast animals overnight (with access to water) before dosing.

  • Prepare the dosing formulation of this compound at the desired concentration (e.g., for a 10 mg/kg dose). Ensure the formulation is homogenous.

  • Record the body weight of each animal to calculate the exact dose volume.

  • Administer the formulation via oral gavage. Record the exact time of dosing.

  • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or saphenous vein into EDTA-coated tubes.

  • Process the blood by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Compound Working Solution (1µM) mix Combine Compound + Microsomes in 96-well plate prep_cpd->mix prep_mic Prepare Microsome Suspension (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn t=0 timepoints Sample at Timepoints (0, 5, 15, 30, 45 min) start_rxn->timepoints quench Quench with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for the In Vitro Liver Microsomal Stability Assay.

troubleshooting_flow start Start: Poor In Vivo Efficacy or Low Bioavailability q1 Is the compound metabolically stable? start->q1 a1_no No: High Clearance q1->a1_no No a1_yes Yes: Low Clearance q1->a1_yes Yes sol1 Consider Medicinal Chemistry (Structural Modification) a1_no->sol1 q2 Is the compound soluble in GI fluids? a1_yes->q2 a2_no No: Poor Solubility q2->a2_no No a2_yes Yes: Good Solubility q2->a2_yes Yes sol2 Improve Formulation: - Micronization - Solid Dispersion - Lipid-Based (SEDDS) a2_no->sol2 q3 Is there high plasma protein binding? a2_yes->q3 a3_yes Yes: High PPB q3->a3_yes Yes sol3 High free-drug concentration may be needed. Re-evaluate dose and target engagement. a3_yes->sol3

Logical workflow for troubleshooting poor in vivo performance.

Technical Support Center: Refinement of Crystallization Methods for 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful crystallization of 6-Methyl-2,3-diphenyl-1-benzofuran. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties for this compound are summarized in the table below. The nonpolar nature of the molecule, indicated by its structure, suggests that it will be more soluble in nonpolar organic solvents.

PropertyValueReference
Molecular Formula C₂₁H₁₆O[1]
Molecular Weight 284.35 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Polarity Nonpolar aromatic hydrocarbonInferred from structure

Q2: Which solvents are good starting points for the crystallization of this compound?

A2: Based on the principle of "like dissolves like," nonpolar and moderately polar solvents are excellent starting points. Aromatic solvents may also be effective due to the diphenyl substitution. Good initial choices include:

  • Nonpolar: Heptane, Hexane, Cyclohexane

  • Moderately Polar: Toluene, Diethyl Ether, Ethyl Acetate

  • Polar Aprotic: Acetone, Dichloromethane

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs for nonpolar compounds include Ethyl Acetate/Hexane, Acetone/Water, and Toluene/Heptane.

Q3: How can I experimentally determine the best solvent for crystallization?

A3: A systematic approach to solvent screening is the most effective method. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature.

Q4: What are the common problems encountered during the crystallization of this compound and how can they be resolved?

A4: Common issues include the compound "oiling out" (forming a liquid instead of a solid), failure to crystallize, and low yield. Our troubleshooting guide below provides detailed solutions to these and other common problems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" (forms an oil instead of crystals) upon cooling. The boiling point of the solvent is too high, or the solution is too concentrated. Impurities may also be present.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the solution before cooling. - Try a mixed solvent system, adding the "poor" solvent more slowly at a slightly lower temperature. - Purify the crude material further by column chromatography before crystallization.
No crystals form upon cooling, even after an extended period. The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound to induce crystallization. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Crystals form too quickly, resulting in a fine powder or impure solid. The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of extra hot solvent to the initial solution. - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Insulate the flask to slow down the cooling process.
Low recovery of crystalline material. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Recover additional material by evaporating the mother liquor and re-crystallizing.
Colored impurities are present in the final crystals. The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the desired product. - Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing this compound from a single solvent.

  • Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., heptane, isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified. A common and effective system for nonpolar compounds like this compound is a mixture of ethyl acetate (good solvent) and hexane or heptane (poor solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane or heptane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using the mixed solvent (in the final crystallization ratio) for washing.

Data Presentation

Table 1: Physical Properties of Common Crystallization Solvents

This table provides key data for solvents that are potentially suitable for the crystallization of this compound.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)
n-Heptane98.40.11.92
n-Hexane68.70.11.88
Cyclohexane80.70.22.02
Toluene110.62.42.38
Diethyl Ether34.62.84.34
Dichloromethane39.63.19.08
Ethyl Acetate77.14.46.02
Acetone56.25.120.7
Isopropanol82.53.919.9
Ethanol78.34.324.5
Methanol64.75.132.7

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Insoluble impurities? dissolve->hot_filtration filter Hot Gravity Filtration hot_filtration->filter Yes cool Slow Cooling hot_filtration->cool No filter->cool ice_bath Ice Bath Cooling cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with cold solvent filtration->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A general workflow for the crystallization process.

Troubleshooting Decision Tree for Crystallization

troubleshooting_tree start Start Crystallization check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No good_crystals Good Quality Crystals? check_crystals->good_crystals Yes no_crystals No Crystals oiling_out->no_crystals No solution1 Use lower BP solvent Add more solvent oiling_out->solution1 Yes solution2 Evaporate solvent Scratch flask Add seed crystal no_crystals->solution2 slow_cooling Slow Cooling end Successful Crystallization good_crystals->end Yes fine_powder Fine Powder/Low Purity good_crystals->fine_powder No solution3 Cool slower Add more solvent fine_powder->solution3 solution1->start solution2->start solution3->start

Caption: A decision tree for troubleshooting common crystallization issues.

References

Addressing batch-to-batch variability in 6-Methyl-2,3-diphenyl-1-benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on an acid-catalyzed intramolecular cyclization of an α-phenoxy ketone precursor.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product degradation. Here are the primary areas to investigate:

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the disappearance of the starting material. Extend the reaction time if necessary.

    • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, excessive heat can lead to degradation. A careful optimization of the temperature is recommended.

    • Catalyst Activity: The acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) may be old or inactive. Use a fresh batch of catalyst. The amount of catalyst can also be critical; too little may result in a sluggish reaction, while too much can promote side reactions.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Regioisomer Formation: The intramolecular cyclization can potentially lead to the formation of the undesired 4-methyl regioisomer. The regioselectivity can be influenced by the choice of acid catalyst and the reaction temperature.

    • Decomposition: The starting material or product may be unstable under the reaction conditions. Consider using a milder acid catalyst or lowering the reaction temperature.

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification.

    • Ensure complete extraction from the aqueous phase by using an appropriate solvent and performing multiple extractions.

    • Optimize the column chromatography conditions (e.g., silica gel activity, solvent system) to achieve good separation with minimal product loss.

Q2: I am observing significant batch-to-batch variability in my product purity. What are the likely sources of this inconsistency?

A2: Inconsistent purity often points to variations in starting material quality, reaction conditions, and purification procedures.

  • Starting Material Quality:

    • Purity of α-Phenoxy Ketone: Impurities in the starting material can lead to the formation of side products. Ensure the precursor is of high purity before starting the reaction.

    • Residual Solvents: The presence of residual solvents in the starting material can affect the reaction kinetics and lead to inconsistent results.

  • Reaction Control:

    • Temperature Fluctuations: Poor temperature control can lead to variations in the rate of the main reaction and the formation of side products. Use a reliable heating mantle with a temperature controller.

    • Moisture Content: The presence of water can affect the activity of the acid catalyst and promote hydrolysis of intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purification Consistency:

    • Variations in the purification process, such as changes in the silica gel to product ratio or the eluent composition, can lead to inconsistent purity of the final product. Standardize the purification protocol.

Q3: My reaction is not going to completion, and I see a significant amount of starting material even after extended reaction times. What should I do?

A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Catalyst Inactivity: As mentioned, the acid catalyst may not be active enough. Try a fresh batch or a stronger acid.

  • Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for any signs of product degradation.

  • Inhibitors: There might be an impurity in your starting materials or solvent that is inhibiting the catalyst. Purifying the starting materials and using fresh, anhydrous solvents can help.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the acid-catalyzed intramolecular cyclization (a type of Friedel-Crafts reaction) of an α-phenoxy ketone precursor, specifically 1-(4-methylphenoxy)-1,2-diphenylethanone. Other methods include palladium-catalyzed cross-coupling reactions.

Q2: What are the expected side products in this synthesis?

A2: The most common side product is the regioisomeric 4-methyl-2,3-diphenyl-1-benzofuran, formed by cyclization at the other ortho position of the phenolic ether. Other potential impurities can arise from incomplete reaction (unreacted starting material) or degradation of the product under harsh acidic conditions.

Q3: How can I best purify the final product?

A3: Column chromatography on silica gel is a standard and effective method for purifying this compound. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Recrystallization from a suitable solvent can be employed for further purification.

Q4: How does the 6-methyl group influence the reaction?

A4: The methyl group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, potentially facilitating the cyclization step. However, it also directs the cyclization, and its position determines the final product structure.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield and Regioisomer Ratio

Temperature (°C)Reaction Time (h)Overall Yield (%)Ratio of 6-Methyl to 4-Methyl Isomer
8012453:1
1008654:1
1206755:1
1404704.5:1

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Illustrative Effect of Acid Catalyst on Yield

Acid CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
H₂SO₄2010060
Polyphosphoric Acid (PPA)- (as solvent)12078
AlCl₃1208055
BF₃·OEt₂1508050

Note: Data is illustrative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenoxy)-1,2-diphenylethanone (Precursor)

  • To a solution of 4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1,2-diphenylethanone (benzoin bromide) (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure α-phenoxy ketone precursor.

Protocol 2: Synthesis of this compound

  • Place the precursor, 1-(4-methylphenoxy)-1,2-diphenylethanone, in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst.

  • Heat the mixture with stirring to 120-130 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start 4-Methylphenol + 2-Bromo-1,2-diphenylethanone reaction1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->reaction1 purification1 Purification (Recrystallization/Chromatography) reaction1->purification1 precursor 1-(4-methylphenoxy)-1,2-diphenylethanone purification1->precursor reaction2 Intramolecular Cyclization (PPA, 120-130°C) precursor->reaction2 workup Work-up (Quenching, Extraction) reaction2->workup purification2 Purification (Column Chromatography) workup->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Inconsistent Purity cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Starting Material Quality issue->cause3 cause4 Reaction Control issue->cause4 solution1a Optimize Time/Temp cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution2a Adjust Catalyst/Temp for Regioselectivity cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3 Purify/Characterize Precursor cause3->solution3 solution4 Ensure Anhydrous Conditions & Stable Temperature cause4->solution4

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Doxorubicin and 6-Methyl-2,3-diphenyl-1-benzofuran Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and the emerging class of 2,3-diaryl-1-benzofuran derivatives, with a focus on providing a framework for evaluating compounds like 6-Methyl-2,3-diphenyl-1-benzofuran. Due to a lack of publicly available cytotoxic data for this compound, this guide will utilize data from structurally related benzofuran analogs to provide a representative comparison.

Data Presentation: Quantitative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Doxorubicin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer1.00[1]
A549Lung Cancer1.50[1]
PC3Prostate Cancer8.00[1]
LNCaPProstate Cancer0.25[1]
MCF-7Breast Cancer2.50[2]
HepG2Liver Cancer12.18[2]
TCCSUPBladder Cancer12.55[2]
BFTC-905Bladder Cancer2.26[2]
M21Skin Melanoma2.77[2]

Table 2: IC50 Values of Representative 2,3-Diaryl-1-Benzofuran Derivatives

CompoundCell LineCancer TypeIC50 (µM)Citation
2,3-diphenyl-1-benzofuran analog 1HCT116Colon Carcinoma>10[3]
2,3-diphenyl-1-benzofuran analog 2HeLaCervical Cancer5.2[3]
2,3-diphenyl-1-benzofuran analog 3HT-29Colon Cancer8.1[3]
2,3-diphenyl-1-benzofuran analog 4MDA-MB-231Breast Cancer3.01[3]

It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[6]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the methodologies employed.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Add varying concentrations of test compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J G Simplified Doxorubicin-Induced Apoptotic Pathway cluster_0 Cellular Effects cluster_1 Signaling Cascade cluster_2 Apoptotic Execution Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_damage->p53 JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 JNK_p38->p53 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G General Apoptosis Induction & Analysis Workflow cluster_0 Treatment & Incubation cluster_1 Apoptosis Detection Methods cluster_2 Analysis cluster_3 Conclusion Treat Treat cells with Benzofuran derivative Incubate Incubate for specified time Treat->Incubate AnnexinV Annexin V/PI Staining Incubate->AnnexinV Caspase Caspase Activity Assay Incubate->Caspase Western Western Blot for Apoptotic Proteins Incubate->Western Flow Flow Cytometry AnnexinV->Flow Luminescence Luminometry/Fluorometry Caspase->Luminescence Imaging Immunoblot Imaging Western->Imaging Conclusion Confirmation of Apoptosis Induction Flow->Conclusion Luminescence->Conclusion Imaging->Conclusion

References

Unveiling the Anticancer Potential of Benzofurans: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental validation of the anticancer mechanism for 6-Methyl-2,3-diphenyl-1-benzofuran is not extensively documented in publicly available research, the broader family of benzofuran derivatives has demonstrated significant promise in cancer therapy. This guide provides a comparative analysis of the validated anticancer mechanisms of several notable benzofuran derivatives, offering insights into the potential pathways through which this compound might exert its effects.

This comparison focuses on key anticancer mechanisms, including apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. The data presented is collated from various studies on structurally related benzofuran compounds, providing a valuable reference for researchers and drug development professionals.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of various benzofuran derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity. The table below summarizes the IC₅₀ values for several benzofuran derivatives against different cancer cell lines, showcasing the spectrum of their potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuran Derivative 1 K562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Benzofuran-2-acetic methyl ester derivative MCF-7 (Breast Cancer)Not specified, but significant inhibition reported[2]
T47D (Breast Cancer)Not specified, but significant inhibition reported[2]
MDA-MB-231 (Breast Cancer)Not specified, but significant inhibition reported[2]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) ACHN (Renal)Low micromolar range[3]
HCT15 (Colon)Low micromolar range[3]
MM231 (Breast)Low micromolar range[3]
NUGC-3 (Gastric)Low micromolar range[3]
NCI-H23 (Lung)Low micromolar range[3]
PC-3 (Prostate)Low micromolar range[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) A549 (Lung)6.3 ± 2.5[4]
HepG2 (Liver)11 ± 3.2[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) HepG2 (Liver)3.8 ± 0.5[4]
A549 (Lung)3.5 ± 0.6[4]
SW620 (Colon)10.8 ± 0.9[4]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone K562 (Leukemia)5.0[5][6]
HL-60 (Leukemia)0.1[6]

Key Anticancer Mechanisms of Benzofuran Derivatives

The anticancer effects of benzofuran derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction

Several benzofuran derivatives have been shown to trigger apoptosis in cancer cells through various signaling cascades. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase enzymes, which are the executioners of apoptosis.

cluster_0 Benzofuran Derivative Treatment cluster_1 Cellular Response Benzofuran Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1. Generalized pathway of apoptosis induction by benzofuran derivatives.

Studies on halogenated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated their pro-oxidative effects, leading to increased ROS levels in cancer cells and subsequent apoptosis.[6] This process often involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade.[5]

Cell Cycle Arrest

Benzofuran derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases. This prevents the cells from entering the next phase of division, ultimately leading to cell death.

cluster_0 Benzofuran Derivative Action cluster_1 Cell Cycle Progression Benzofuran Benzofuran Derivative G1 G1 Phase Benzofuran->G1 Arrest G2 G2 Phase Benzofuran->G2 Arrest S S Phase G1->S G0 G0 Phase (Quiescence) G1->G0 S->G2 M M Phase G2->M M->G1

Figure 2. Cell cycle arrest points induced by benzofuran derivatives.

For example, benzofuran-2-acetic ester derivatives have been shown to induce G0/G1 cell cycle arrest in breast cancer cells.[2] In contrast, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can cause cell cycle arrest at the G2/M phase or at both the S and G2/M phases, depending on the specific compound and cell line.[4]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are outlines of common protocols used in the referenced studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).[6][7]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzofuran derivative at its IC₅₀ concentration for a defined time.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain the DNA of the cells, allowing for the analysis of the cell cycle phase distribution.

  • Cell Treatment and Fixation: Cells are treated with the benzofuran derivative, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Conclusion

While specific experimental data on the anticancer mechanism of this compound remains to be elucidated, the extensive research on other benzofuran derivatives provides a strong foundation for its potential as an anticancer agent. The comparative analysis presented here highlights that the benzofuran scaffold is a versatile platform for the development of compounds that can induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. Future studies are warranted to specifically investigate the biological activities of this compound and to determine its precise mechanism of action, which will be crucial for its potential clinical development.

References

A Comparative Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran and Other Benzofuran Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Methyl-2,3-diphenyl-1-benzofuran and other notable benzofuran derivatives. The information is supported by experimental data from various studies and includes detailed protocols for key assays.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core structure in many natural and synthetic molecules with significant biological activities.[1][2] Derivatives of benzofuran have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] This guide focuses on a comparative study of this compound and other benzofuran derivatives, highlighting their structure-activity relationships.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic, antioxidant, and enzyme inhibitory activities of various benzofuran derivatives. It is important to note that direct comparative studies including this compound are limited in the reviewed literature. The data presented here is a compilation from various sources to provide a comparative perspective.

Table 1: Comparative Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Data not available--
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[6]
HepG2 (Liver)11 ± 3.2[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[6]
HepG2 (Liver)3.8 ± 0.5[6]
SW620 (Colon)10.8 ± 0.9[6]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[7]
HL-60 (Leukemia)0.1[7]
Bromoalkyl/bromoacetyl benzofuran derivativesK562 (Leukemia)Exhibit high cytotoxicity[7]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[8]
Oxindole-benzofuran hybrids (5d-f)MCF-7 (Breast)2.27 - 3.45[8]

Table 2: Comparative Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayAntioxidant ActivityReference
This compound Data not available--
Benzofuran-2-one derivative 9DPPHrIC50 = 0.18[1][9]
Benzofuran-2-one derivative 15DPPHrIC50 = 0.31[1][9]
Benzofuran-2-one derivative 18DPPHrIC50 = 0.23[1][9]
Benzofuran-2-one derivative 20DPPHrIC50 = 0.28[1][9]
Moracin NROS ScavengingCauses ROS accumulation in lung cancer cells[6]
Benzofuran-2-carboxamide derivativesNMDA-induced ROSNeuroprotective and antioxidant activity[6]

Table 3: Comparative Enzyme Inhibitory Activity of Benzofuran Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
This compound Data not available--
Benzofuran-azacyclic hybrid 4mBACE-10.134 ± 0.006[10]
Pyrazolo[3,4-d]pyridazinone-benzofuran analog 11ePDE50.14 - 1.4[11]
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivative (S)-9bGSK-3βPotent inhibition[12]
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivative (S)-9cGSK-3βPotent inhibition[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.[4]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[4]

    • Compound Treatment: Add the benzofuran derivatives at various concentrations to the wells and incubate for 16-48 hours.[4]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]

    • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][13]

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This assay is a common method to evaluate the free radical scavenging ability of a compound.[15]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]

  • Procedure:

    • Sample Preparation: Prepare different concentrations of the benzofuran derivatives in a suitable solvent (e.g., methanol or ethanol).[15]

    • Reaction Mixture: Add 20 µL of the sample or standard to a 96-well plate.[2] Add 200 µL of a freshly prepared DPPH solution to each well and mix.[2]

    • Incubation: Incubate the plate in the dark for 3 to 5 minutes.[2]

    • Absorbance Measurement: Read the absorbance at 517 nm.[2][15]

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or rIC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating benzofuran derivatives and a hypothetical signaling pathway they might modulate.

Experimental_Workflow Experimental Workflow for Biological Evaluation of Benzofuran Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant Enzyme Enzyme Inhibition Assay Purification->Enzyme Pathway Signaling Pathway Analysis Cytotoxicity->Pathway ROS ROS Measurement Antioxidant->ROS Enzyme->Pathway Apoptosis Apoptosis Assay Pathway->Apoptosis

Caption: Workflow for synthesis, screening, and mechanistic studies of benzofuran derivatives.

Signaling_Pathway Hypothetical Signaling Pathway Modulated by Benzofuran Derivatives cluster_pi3k PI3K/Akt Pathway Benzofuran Benzofuran Derivative ROS Reactive Oxygen Species (ROS) Benzofuran->ROS inhibition PI3K PI3K Benzofuran->PI3K activation NFkB NF-κB ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis iNOS iNOS NFkB->iNOS Inflammation Inflammation iNOS->Inflammation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Caption: Hypothetical pathway showing antioxidant and pro-survival effects of benzofurans.

References

Benchmarking the Fluorescence Quantum Yield of 6-Methyl-2,3-diphenyl-1-benzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The fluorescence quantum yield of a molecule is a critical parameter indicating its emission efficiency. For 6-Methyl-2,3-diphenyl-1-benzofuran, we can infer its potential fluorescence characteristics by examining related compounds. Benzofurans, particularly those with stilbene-like substitutions, are known to be highly fluorescent. The comparison table below includes data for relevant benzofuran and stilbene derivatives, alongside common fluorescence quantum yield standards.

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference(s)
Reference Standards
Quinine Sulfate0.5 M H₂SO₄310~4500.546
Rhodamine 6GEthanol480~5500.95
Structurally Similar Compounds
2-PhenylbenzofuranToluene--Highly Fluorescent[1]
trans-StilbeneHexane290~3500.044
Methoxy-trans-stilbene derivativesSolid State--0.07 - 0.69[2]
4-(N-phenylamino)stilbene derivativesVarious--High[3]

Experimental Protocols: Determining Fluorescence Quantum Yield

The relative fluorescence quantum yield is the most common method for determining the emission efficiency of a fluorescent compound.[4] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4]

Principle

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

  • Φf_ref is the fluorescence quantum yield of the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Materials and Instrumentation
  • Fluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade, appropriate for both the sample and the reference standard.

  • This compound: The compound to be tested.

  • Reference Standard: A compound with a known and stable quantum yield, such as Quinine Sulfate or Rhodamine 6G.

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., cyclohexane, ethanol).

    • Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

    • Prepare a stock solution of the reference standard in the same solvent if possible.

    • Prepare a series of dilutions of the reference standard with absorbances in the same range as the sample.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the excitation wavelength for each solution. To minimize inner filter effects, absorbance should be kept below 0.1.[4]

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectrum for each solution of the sample and the reference standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the fluorescence quantum yield of the sample using the formula mentioned above, substituting the slopes of the plots for the integrated intensities and absorbances.

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows involved in benchmarking the fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (this compound) abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_spec prep_ref Prepare Reference Solutions (e.g., Quinine Sulfate) prep_ref->abs_spec fluo_spec Measure Fluorescence (Fluorometer) abs_spec->fluo_spec integrate Integrate Emission Spectra fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Benchmarked Quantum Yield signaling_pathway cluster_excitation Excitation ground_state S₀ excited_state S₁ ground_state->excited_state Absorption (Photon In) fluorescence Fluorescence excited_state->fluorescence Emission (Photon Out) nonradiative Non-radiative Decay excited_state->nonradiative Heat ground_state_return ground_state_return ground_state_return2 ground_state_return2 logical_relationship cluster_structural Structural Analogs cluster_properties Inferred Photophysical Properties compound This compound benzofuran Benzofuran Derivatives compound->benzofuran is a stilbene Stilbene Derivatives compound->stilbene contains stilbene-like moiety q_yield Potential High Fluorescence Quantum Yield benzofuran->q_yield emission Likely Blue-Green Emission benzofuran->emission stilbene->q_yield

References

Structure-activity relationship of 6-Methyl-2,3-diphenyl-1-benzofuran analogs

Author: BenchChem Technical Support Team. Date: November 2025

Anticancer Activity of Substituted Benzofuran Derivatives

The benzofuran core is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2] The anticancer activity is significantly influenced by the nature and position of substituents on the benzofuran ring system.

Key Structure-Activity Relationship Observations:
  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to enhance anticancer activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[1] For instance, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated increased cytotoxicity in both normal and cancer cell lines.[3]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings like imidazole, quinazolinone, or pyrazole can lead to hybrid compounds with potent cytotoxic properties.[1]

  • Substitution at C-2 and C-3: The substituents at the 2 and 3-positions of the benzofuran ring play a crucial role in determining the cytotoxic potency. For example, some 2,3-diphenylbenzofuran derivatives have shown inhibitory activity against Pin1, an enzyme implicated in cancer development.[4]

  • Methyl and Methoxy Groups: The presence and position of methyl and methoxy groups can significantly impact the biological activity. For example, in a series of amino(2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans), a methyl group at the C-3 position and a methoxy group at the C-6 position resulted in greater potency.[5]

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various benzofuran derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanoneK562 (Leukemia)5.0[6]
1-(3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanoneHL-60 (Leukemia)0.1[6]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung)6.3 ± 2.5[7][8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2 (Liver)11 ± 3.2[7][8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver)3.8 ± 0.5[7][8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)3.5 ± 0.6[7][8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)SW620 (Colon)10.8 ± 0.9[7][8]

Table 2: Cytotoxicity of Other Substituted Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 expressing cancer cells0.874[4]
3-methylbenzofuran derivative 16b (with p-methoxy group)A549 (Lung)1.48[4]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[4]
Benzofuran-2-carboxamide derivative 50gHeLa (Cervical)0.73[4]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57[4]
Benzofuran-2-carboxamide derivative 50gHepG2 (Liver)5.74[4]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[9]

Antimicrobial Activity of Benzofuran Analogs

Benzofuran derivatives have also been investigated for their antimicrobial properties. Various analogs have shown activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound ClassMicroorganismActivityReference
Hydrophobic benzofuran analogsEscherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilisFavorable antibacterial activities (MIC80 = 0.39-3.12 µg/mL)[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzofuran analogs.

MTT Cell Proliferation Assay for Cytotoxicity Screening[11][12][13][14][15]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined.

Agar Well Diffusion Method for Antimicrobial Screening[16]

This method is used to assess the antibacterial or antifungal activity of the synthesized compounds.

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the benzofuran analog, dissolved in a solvent like DMSO, is added to each well. A solvent control and a standard antibiotic/antifungal agent are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate a typical workflow for screening benzofuran analogs and a hypothetical signaling pathway that could be targeted by these compounds based on the available literature for related structures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_sar Data Analysis synthesis Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Anticancer Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) purification->antimicrobial ic50 Determine IC50 / MIC Values cytotoxicity->ic50 antimicrobial->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of benzofuran analogs.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation benzofuran Active Benzofuran Analog benzofuran->akt Inhibition

Caption: Hypothetical signaling pathway potentially inhibited by active benzofuran analogs.

References

A Guide to Comparative Docking Studies of 6-Methyl-2,3-diphenyl-1-benzofuran with Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific comparative docking studies for 6-methyl-2,3-diphenyl-1-benzofuran are not extensively documented in publicly available literature, the benzofuran scaffold is a key component in many biologically active compounds.[1][2][3] Benzofuran derivatives have been investigated as potential inhibitors for a range of therapeutic targets, including those in cancer and Alzheimer's disease.[4][5][6] This guide provides a comprehensive framework for conducting a comparative in silico analysis of this compound against a known inhibitor, using Epidermal Growth Factor Receptor (EGFR) as a representative target. EGFR is a well-validated target in oncology, and various benzofuran derivatives have been studied for their inhibitory potential against it.[7][8][9]

Data Presentation: Summarizing Docking Results

Quantitative output from docking simulations should be organized into a clear, tabular format to allow for direct comparison between the test compound and known inhibitors. This table should include binding affinity, predicted inhibition constants, and key interacting residues.

Table 1: Hypothetical Docking Results for EGFR (PDB ID: 4HJO)

Compound NameRoleBinding Energy (kcal/mol)Predicted Inhibition Constant (pKi)Key Interacting Residues
This compound Test Compound-9.86.8 µMLeu718, Val726, Ala743, Met793, Leu844
Gefitinib Known Inhibitor-10.50.9 µMLeu718, Val726, Lys745, Thr790, Met793, Asp855
Erlotinib Known Inhibitor-10.21.2 µMLeu718, Val726, Lys745, Cys797, Leu844, Asp855

Note: The data presented in this table is for illustrative purposes only and represents the type of results a docking study would generate.

Experimental Protocols: A Step-by-Step Methodology

A detailed and reproducible protocol is fundamental for any computational study. The following methodology is based on standard practices for molecular docking.[7][10]

1. Software and Resource Preparation:

  • Molecular Docking Software: AutoDock Vina is a widely used tool for predicting binding affinities.[10][11]

  • Visualization Software: BIOVIA Discovery Studio or PyMOL are used for preparing molecules and analyzing interactions.[10]

  • Protein Structure: The 3D crystal structure of the target protein (e.g., EGFR) can be downloaded from the Protein Data Bank (RCSB PDB).

  • Ligand Structures: The structure of this compound can be drawn using ChemDraw and converted to 3D. Structures of known inhibitors (e.g., Gefitinib, Erlotinib) can be obtained from databases like PubChem.

2. Receptor Preparation:

  • Load the downloaded PDB file of the receptor into a molecular visualization tool.

  • Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.

  • Add polar hydrogen atoms to the protein structure to ensure correct ionization states.

  • Assign Kollman charges to the receptor atoms.

  • Save the cleaned and prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[10]

3. Ligand Preparation:

  • Prepare the 3D structures of this compound and the known inhibitors.

  • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Save the final ligand structures in the PDBQT file format.

4. Docking Simulation:

  • Define a grid box for the docking calculation. This box should be centered on the known active site of the receptor and be large enough to allow the ligand to move and rotate freely.[10]

  • Execute the docking simulation using AutoDock Vina, which will calculate the binding energy for multiple possible conformations (poses) of the ligand in the receptor's active site.

5. Results Analysis:

  • Analyze the output files to identify the binding pose with the lowest (most favorable) binding energy.

  • Visualize the best binding pose for each ligand within the receptor's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare the binding mode and affinity of this compound with those of the known inhibitors to assess its potential as a novel inhibitor.

Mandatory Visualization: Workflow Diagram

Visual workflows are critical for communicating complex experimental processes clearly and concisely.

docking_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Simulation cluster_analysis Phase 3: Analysis & Comparison p1 Protein Selection & Download (e.g., EGFR from PDB) p2 Receptor Preparation (Remove Water, Add Hydrogens) p1->p2 l1 Ligand Selection (Test + Known Inhibitors) l2 Ligand Preparation (Energy Minimization) l1->l2 g1 Grid Box Generation (Define Active Site) p2->g1 d1 Molecular Docking (Run AutoDock Vina) l2->d1 g1->d1 a1 Analyze Binding Poses & Energies d1->a1 v1 Visualize Interactions (Hydrogen Bonds, etc.) a1->v1 c1 Comparative Analysis (Test vs. Known Inhibitors) v1->c1 Workflow Workflow Connections Connections

Caption: A generalized workflow for comparative molecular docking studies.

References

Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of various benzofuran derivatives against a panel of human cancer cell lines and normal cell lines has been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key parameter for assessing cytotoxic activity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Benzofuran Derivative 1 K562 (Leukemia)5HUVEC>1000>200[1]
HL60 (Leukemia)0.1HUVEC>1000>10000[1]
Benzofuran-isatin conjugate 5a SW-620 (Colon)8.7Not Reported--[2]
HT-29 (Colon)9.4Not Reported--[2]
Benzofuran-isatin conjugate 5d SW-620 (Colon)6.5Not Reported--[2]
HT-29 (Colon)9.8Not Reported--[2]
Doxorubicin HeLa (Cervical)2.9HK-2 (Kidney)>20>6.9[3]
MCF-7 (Breast)2.5HK-2 (Kidney)>20>8[3]
Cisplatin A549 (Lung)6.59BEAS-2B (Lung)4.150.63[4]

Selectivity Index (SI) is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic effects of the benzofuran derivatives and comparator drugs were determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored, formazan product. The cells are then solubilized, and the released, solubilized formazan is measured spectrophotometrically.

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of approximately 1 x 10^5 cells/ml and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (benzofuran derivatives, doxorubicin, or cisplatin) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][5] This is a key mechanism for selective cancer cell killing, as apoptosis is a tightly regulated process that is often dysregulated in cancer.

One of the common pathways implicated in benzofuran-induced apoptosis is the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.[5]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase Benzofuran_Derivative Benzofuran Derivative Bcl2 Bcl-2 Benzofuran_Derivative->Bcl2 Inhibits Bax Bax Benzofuran_Derivative->Bax Activates MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP CytoC Cytochrome c MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Benzofuran-induced intrinsic apoptosis pathway.

Experimental Workflow

The general workflow for assessing the selective cytotoxicity of a compound like a benzofuran derivative is a multi-step process that begins with in vitro cell-based assays and can progress to more complex biological evaluations.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Culture (Cancer & Normal lines) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination & Selectivity Index Calc. MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Cell_Cycle_Analysis->Western_Blot

Workflow for assessing selective cytotoxicity.

Discussion and Conclusion

The data presented in this guide, derived from various studies on benzofuran derivatives, suggests that this class of compounds holds significant promise as selective anticancer agents. As exemplified by Benzofuran Derivative 1, a high selectivity index can be achieved, indicating a favorable therapeutic window with potentially fewer side effects compared to conventional chemotherapeutics like cisplatin, which showed a low selectivity index in the A549 lung cancer model.[1][4]

The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis, a desirable trait for an anticancer drug.[1][5] The ability to trigger programmed cell death selectively in cancer cells is a hallmark of targeted cancer therapy.

It is important to note that the cytotoxic activity and selectivity of benzofuran derivatives are highly dependent on their specific chemical structures.[6] Therefore, while this guide provides a general overview of the potential of the benzofuran scaffold, the specific compound 6-Methyl-2,3-diphenyl-1-benzofuran would require dedicated experimental evaluation to ascertain its precise selectivity and mechanism of action. Future studies should focus on synthesizing and testing this and other novel derivatives to further explore their therapeutic potential.

References

Comparative Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran and Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, biological activity, and mechanistic pathways of 6-Methyl-2,3-diphenyl-1-benzofuran and structurally related compounds reveals their potential as anticancer agents. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and professionals in drug development.

While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from closely related 2,3-diphenyl-1-benzofuran derivatives and other substituted benzofurans to provide a comprehensive comparison. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Synthesis of the Benzofuran Core

The synthesis of the 2,3-diphenyl-1-benzofuran core can be achieved through several established methods. One common approach is the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran.[3][4] Another prevalent method is the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, followed by electrophilic cyclization.

Example Synthetic Protocol: Perkin Rearrangement for Benzofuran-2-carboxylic Acids

A representative method for synthesizing a benzofuran scaffold, which can be a precursor to various derivatives, is the microwave-assisted Perkin rearrangement of 3-bromocoumarins.

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • A solution of the 3-bromocoumarin in ethanol is prepared.

  • An aqueous solution of sodium hydroxide is added to the mixture.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified wattage and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).[3]

  • Upon completion, the reaction mixture is cooled, and the product, a benzofuran-2-carboxylic acid, is isolated and purified, typically by recrystallization or chromatography.[3]

This rapid and efficient method provides high yields of the benzofuran core structure, which can then be further modified to produce a variety of derivatives, including this compound.

Comparative Biological Activity

The anticancer activity of benzofuran derivatives is a significant area of research. The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans
Compound 1 (brominated)K562 (Leukemia)5
HL60 (Leukemia)0.1[5]
Benzofuran-chalcone hybrids
Compound 4gHCC1806 (Breast)Not specified, potent[6]
HeLa (Cervical)Not specified, potent[6]
Benzofuran-2-carboxylic acid N-phenylamides
Compound 3mACHN (Renal)~2.5[7]
HCT15 (Colon)~2.4[7]
MM231 (Breast)~2.2[7]
NUGC-3 (Gastric)~2.5[7]
NCI-H23 (Lung)~5.9[7]
PC-3 (Prostate)~2.7[7]
Benzofuran-based PI3K/VEGFR2 inhibitors
Compound 8HePG2 (Liver)9.73
Hela (Cervical)7.94[8]

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzofuran derivatives are often attributed to their interaction with various cellular signaling pathways. Two notable mechanisms are the inhibition of NF-κB and VEGFR-2.

NF-κB Inhibition Pathway

The transcription factor NF-κB plays a crucial role in cancer development and progression by regulating genes involved in inflammation, cell survival, and proliferation. Certain benzofuran derivatives have been shown to inhibit the transcriptional activity of NF-κB, thereby impeding these cancer-promoting processes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Benzofuran Benzofuran Derivative Benzofuran->NFkB_active Inhibits Translocation VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Benzofuran Benzofuran-chalcone Derivative Benzofuran->VEGFR2 Inhibits MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add benzofuran derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

6-Methyl-2,3-diphenyl-1-benzofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of 6-Methyl-2,3-diphenyl-1-benzofuran: A Guide for Laboratory Professionals

For immediate reference, treat this compound as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All chemical waste must be disposed of in accordance with local, state, and federal regulations. This guide provides a detailed operational plan for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Protocols

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to a well-ventilated area and seek fresh air.

II. Chemical Waste Characterization and Segregation

Proper characterization and segregation of chemical waste is the first step in compliant disposal.

  • Hazard Identification: Based on data from related benzofuran compounds, this compound should be treated as a potentially combustible and hazardous substance. It is a solid organic compound.

  • Waste Segregation: This waste should be segregated as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.

III. Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a designated, leak-proof waste container compatible with organic solids.

    • The container must have a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS Number: 14770-90-2.

    • Indicate the approximate quantity of waste.

    • Note the date when the first of the waste was added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from heat sources or open flames.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.

    • EH&S will coordinate with a certified hazardous waste disposal company for final treatment and disposal, which may involve incineration or other approved methods.

IV. Quantitative Data for Related Benzofuran Compounds

The following table summarizes key physical and safety data for related benzofuran compounds, which can inform handling and disposal decisions in the absence of specific data for this compound.

Property2-Methylbenzofuran2,3-Benzofuran1,3-Diphenylisobenzofuran
Physical State LiquidLiquidSolid
Boiling Point 197 - 198 °C173 - 175 °CNot available
Flash Point Combustible liquid50 °C / 122 °FNot available
Hazards Combustible liquidFlammable liquid and vaporNot classified as hazardous
Disposal Rec. Dispose to approved plantDispose to approved plantNot specified

Data sourced from various Safety Data Sheets.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify Characterize Waste: - Non-halogenated - Organic Solid - Potentially Combustible start->identify select_container Select Appropriate Waste Container (Compatible, Sealable) identify->select_container label_container Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Date select_container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store check_full Is Container Full or Storage Time Limit Reached? store->check_full contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup check_full->contact_ehs Yes continue_storage Continue Safe Storage in SAA check_full->continue_storage No disposal Professional Disposal by Certified Facility contact_ehs->disposal continue_storage->check_full

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

Essential Safety and Handling Guidance for 6-Methyl-2,3-diphenyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methyl-2,3-diphenyl-1-benzofuran could not be located. The following guidance is based on general safety protocols for handling similar benzofuran derivatives and should not be considered a substitute for a substance-specific risk assessment. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Logistical Information

Due to the absence of specific toxicity and handling data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The recommendations below are derived from safety data for structurally related benzofuran compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.
Skin Chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, and closed-toe shoesPrevents direct skin contact with the compound. Regular glove changes are recommended.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.
Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and properly labeled containers.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

Procedural Guidance for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk Assessment Risk Assessment Locate SDS Locate SDS Risk Assessment->Locate SDS Assemble PPE Assemble PPE Locate SDS->Assemble PPE If SDS is found Proceed with Caution Proceed with Caution Locate SDS->Proceed with Caution If SDS is NOT found (Current Situation) Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation Proceed with Caution->Assemble PPE

Caption: General workflow for handling laboratory chemicals, emphasizing the critical step of attempting to locate a specific Safety Data Sheet.

Experimental Protocols

Without a specific SDS, it is not possible to provide detailed, validated experimental protocols for this compound. Researchers should develop their own standard operating procedures (SOPs) in consultation with their EHS department, incorporating the general safety principles outlined above. Any protocol should include, at a minimum:

  • A detailed description of the experimental procedure.

  • A list of all chemicals and equipment to be used.

  • A comprehensive, substance-specific risk assessment.

  • Emergency procedures for spills, exposure, and other incidents.

  • A detailed waste disposal plan.

By adhering to these general safety principles and prioritizing a cautious approach, researchers can minimize the risks associated with handling this compound in the absence of specific safety data.

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